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  • Product: 6-Chloro-2-isopropoxy-3-nitropyridine
  • CAS: 186413-77-4

Core Science & Biosynthesis

Foundational

6-Chloro-2-isopropoxy-3-nitropyridine CAS number and identifiers

An In-depth Technical Guide to 6-Chloro-2-isopropoxy-3-nitropyridine Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-2-isopropoxy-3-nitropyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 6-Chloro-2-isopropoxy-3-nitropyridine. We will delve into its core identifiers, physicochemical properties, synthesis, reactivity, and its strategic application in modern medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Properties

6-Chloro-2-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a labile chlorine atom, an isopropoxy group, and an electron-withdrawing nitro group—makes it a valuable precursor for creating more complex molecular architectures.

Identifiers and Chemical Structure

The unambiguous identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 6-Chloro-2-isopropoxy-3-nitropyridine are summarized below.

IdentifierValueSource
CAS Number 186413-77-4[1][2]
MDL Number MFCD11206156[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
IUPAC Name 6-chloro-2-isopropoxy-3-nitropyridineN/A

graph "6_Chloro_2_isopropoxy_3_nitropyridine" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; O_iso [label="O", pos="-2.08,1.2!"]; C_iso1 [label="CH", pos="-3.12,0.6!"]; C_iso2 [label="CH3", pos="-4.16,1.2!"]; C_iso3 [label="CH3", pos="-3.12,-0.6!"]; Cl [label="Cl", pos="2.08,1.2!"]; N_nitro [label="N+", pos="-2.08,-1.2!"]; O1_nitro [label="O-", pos="-2.08,-2.2!"]; O2_nitro [label="O", pos="-3.08,-0.8!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- O_iso; O_iso -- C_iso1; C_iso1 -- C_iso2; C_iso1 -- C_iso3; C6 -- Cl; C3 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [style=dashed]; // Double bond representation }

Caption: Chemical structure of 6-Chloro-2-isopropoxy-3-nitropyridine.

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Physical Form Powder/Solid[3]
Melting Point 67-70 °C (lit.)[1]

Synthesis and Purification

Synthetic Pathway: Electrophilic Nitration

The synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine typically proceeds via the electrophilic nitration of its precursor, 2-chloro-6-isopropoxypyridine. This reaction is a cornerstone of aromatic chemistry. The choice of nitrating agent and reaction conditions is critical to favor the formation of the desired 3-nitro isomer over other potential products, such as the 5-nitro isomer.[4]

The causality behind this synthetic strategy lies in the directing effects of the substituents on the pyridine ring. The isopropoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The pyridine nitrogen itself is strongly deactivating. The interplay of these electronic effects directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. Careful control of reaction conditions, such as temperature and the order of reagent addition, is employed to maximize the yield of the desired 3-nitro product.[4]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reaction cluster_product Product cluster_byproduct Major Byproduct start 2-Chloro-6-isopropoxypyridine reagents HNO₃ / H₂SO₄ (Nitrating Mixture) start->reagents product 6-Chloro-2-isopropoxy-3-nitropyridine reagents->product Electrophilic Nitration byproduct 6-Chloro-2-isopropoxy-5-nitropyridine reagents->byproduct Isomeric Impurity

Caption: Generalized synthetic pathway to 6-Chloro-2-isopropoxy-3-nitropyridine.

Purification Protocol

The primary challenge in purification is the separation of the desired 3-nitro isomer from the 5-nitro byproduct.[4] Due to their similar physical properties, simple recrystallization may require multiple iterations. A common industrial purification method involves treating the crude product mixture with a nucleophile, such as ammonia or a primary amine. The 5-nitro isomer is often more reactive, allowing for its selective removal and leaving the purer 3-nitro isomer in solution, which can then be isolated by solvent removal and precipitation.[4]

Chemical Reactivity and Applications in Drug Discovery

The utility of 6-Chloro-2-isopropoxy-3-nitropyridine in drug discovery stems from the specific reactivity of its functional groups. The pyridine ring is electron-deficient, a state that is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position and the chloro group at C6.

This electronic arrangement makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom acts as an excellent leaving group, which can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its application as a synthetic intermediate.

Role as an Electrophilic Warhead in Kinase Inhibitors

A prominent application of the 6-chloro-3-nitropyridine scaffold is in the design of targeted covalent inhibitors (TCIs) for protein kinases.[5] Protein kinases are a critical class of enzymes in cell signaling, and their dysregulation is a hallmark of many cancers.

The strategy involves using the 6-chloro-3-nitropyridine moiety as an electrophilic "warhead." When the inhibitor molecule binds to the kinase's active site, a nearby nucleophilic amino acid residue (typically a cysteine) can attack the electron-deficient C6 carbon of the pyridine ring. This results in the displacement of the chloride ion and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, leading to potent and durable inhibition.[5]

A notable example is the design of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy.[5] Researchers have incorporated the 6-chloro-3-nitropyridine warhead into a scaffold known to bind to the MPS1 active site. The design exploits a non-conserved cysteine residue in the hinge region of the kinase, allowing the inhibitor to form a covalent bond and achieve high selectivity and potency.[5]

SNAr_Mechanism cluster_reactants Reactants scaffold Drug Scaffold-NH₂ (Nucleophile) intermediate Meisenheimer Complex (Transition State) scaffold->intermediate Nucleophilic Attack warhead 6-Chloro-3-nitropyridine Core (Electrophile) warhead->intermediate Nucleophilic Attack product Covalent Inhibitor-Enzyme Adduct intermediate->product Chloride Elimination (SₙAr)

Caption: Mechanism of covalent inhibition via Nucleophilic Aromatic Substitution (SₙAr).

Step-by-Step SₙAr Protocol (General Example)

This protocol describes a general procedure for the reaction of 6-Chloro-2-isopropoxy-3-nitropyridine with a primary amine, a common step in the synthesis of kinase inhibitors.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq.) in an appropriate anhydrous aprotic solvent (e.g., 1,4-dioxane or DMF).

  • Addition of Nucleophile: To the solution, add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq.). The base is crucial for scavenging the HCl generated during the reaction.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). Reactions can take several hours to complete.[5]

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The final product is typically purified by column chromatography on silica gel to yield the pure substituted pyridine derivative.

Safety and Handling

As a nitroaromatic and chlorinated compound, 6-Chloro-2-isopropoxy-3-nitropyridine requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from analogous structures provide a strong basis for hazard assessment.

  • Hazards: Similar chloro-nitropyridine compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[6][7][8] They may also cause respiratory irritation.[6][7][8]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.[6][7]

    • Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

Conclusion

6-Chloro-2-isopropoxy-3-nitropyridine is more than a simple chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to SₙAr reactions, provides a reliable and strategic entry point for constructing complex, biologically active molecules. For researchers in drug development, understanding the causality behind its synthesis, reactivity, and application—especially in the context of targeted covalent inhibitors—is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). 6-Chloro-2-isopropoxy-3-nitropyridine.
  • Fluorochem. (n.d.). 6-CHLORO-2-(ISOPENTYLOXY)-3-NITROPYRIDINE.
  • ChemicalBook. (2023, May 4). 6-chloro-2-isopropoxy-3-nitropyridine | 186413-77-4.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • [Source for general safety information on rel
  • BLDpharm. (n.d.). 6-CHLORO-2-(CYCLOPROPYLMETHOXY)-3-NITROPYRIDINE.
  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine.
  • Schröder, P., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine 98.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Gomha, S. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(64), 39045-39076. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Innovation in Chemical Synthesis: The Role of 6-Chloro-2-cyano-3-nitropyridine.
  • NIST. (n.d.). 2-Chloro-3-nitropyridine.
  • ChemScene. (n.d.). 6-Chloro-2-cyano-3-nitropyridine.
  • ChemScene. (n.d.). 2-Chloro-5-isopropoxy-3-nitropyridine.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

Sources

Exploratory

Physical and chemical properties of 6-Chloro-2-isopropoxy-3-nitropyridine

An In-depth Technical Guide to 6-Chloro-2-isopropoxy-3-nitropyridine Introduction 6-Chloro-2-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-2-isopropoxy-3-nitropyridine

Introduction

6-Chloro-2-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chlorine atom, an isopropoxy group, and an electron-withdrawing nitro group—makes it a versatile intermediate for synthesizing more complex molecules. The nitro group significantly activates the pyridine ring, rendering the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is strategically exploited in the design of targeted covalent inhibitors, particularly for protein kinases, where the molecule can act as an electrophilic "warhead" to form a permanent bond with a key residue, such as cysteine, in the target protein.[1]

This guide provides a comprehensive technical overview of the physical and chemical properties of 6-Chloro-2-isopropoxy-3-nitropyridine, its spectroscopic profile, reactivity, synthesis, and applications, with a focus on its role in modern drug discovery.

PART 1: Core Physicochemical Properties

The fundamental properties of 6-Chloro-2-isopropoxy-3-nitropyridine are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
IUPAC Name 6-Chloro-2-isopropoxy-3-nitropyridineN/A
CAS Number 186413-77-4[2]
Molecular Formula C₈H₉ClN₂O₃[2]
Molecular Weight 216.62 g/mol [2]
Appearance Yellow to pale yellow solid[2]
Melting Point 67-70 °C[2]
Solubility Data not widely available; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[3]
Storage Store at room temperature (20-22 °C) in a dry, tightly sealed container.[2]

PART 2: Spectroscopic Profile (Interpretive Analysis)

While specific spectra for this compound are not publicly available, an experienced chemist can predict its spectroscopic features based on its structure. This section provides an expert interpretation of the expected data from key analytical techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be clean and highly informative.

  • Isopropoxy Group: A septet (1H) around δ 5.4-5.6 ppm for the methine proton (-O-CH -(CH₃)₂) and a doublet (6H) around δ 1.4-1.5 ppm for the two equivalent methyl groups (-CH-(CH₃ )₂). The splitting pattern is a classic indicator of an isopropyl group.

  • Pyridine Ring: Two doublets are anticipated for the two aromatic protons. The proton at C4 (adjacent to the nitro group) would likely appear further downfield (δ 8.3-8.5 ppm) compared to the proton at C5 (δ 7.2-7.4 ppm) due to the strong electron-withdrawing effect of the nitro group. They will exhibit coupling to each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data.

  • Isopropoxy Group: A signal for the methine carbon around δ 72-74 ppm and a signal for the methyl carbons around δ 21-23 ppm.

  • Pyridine Ring: Four distinct signals for the aromatic carbons. The carbon bearing the nitro group (C3) and the carbon bearing the isopropoxy group (C2) would be significantly affected by these substituents. The carbon attached to chlorine (C6) would also have a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • NO₂ Group: Strong, characteristic absorption bands are expected for the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group.[4]

  • C-O Ether Linkage: A strong C-O stretching band will be present in the region of 1200-1250 cm⁻¹.

  • Aromatic Ring: C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-H Bonds: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will be just below 3000 cm⁻¹.[4]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound. The molecular ion peak will appear as two peaks: [M]⁺ at m/z 216 (for ³⁵Cl) and [M+2]⁺ at m/z 218 (for ³⁷Cl), with a relative intensity ratio of approximately 3:1.

  • Fragmentation: Common fragmentation pathways would likely include the loss of the isopropoxy group, the nitro group (NO₂), or a propyl fragment from the isopropoxy side chain.

PART 3: Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for 6-Chloro-2-isopropoxy-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Causality of Reactivity: The pyridine nitrogen and the nitro group at the C3 position are powerful electron-withdrawing groups. They act in concert to pull electron density from the aromatic ring, making the carbon atoms attached to the leaving group (chlorine) highly electrophilic and susceptible to attack by nucleophiles. The nitro group is particularly effective at stabilizing the negative charge in the intermediate Meisenheimer complex, which lowers the activation energy for the reaction.

This reactivity is the cornerstone of its utility in drug development, where the molecule is often used as an electrophilic fragment to form covalent bonds with target proteins.[1]

Caption: General mechanism for SNAr on 6-Chloro-2-isopropoxy-3-nitropyridine.

PART 4: Synthesis and Purification

The most logical and field-proven synthetic route to 6-Chloro-2-isopropoxy-3-nitropyridine involves a regioselective nucleophilic substitution on a readily available precursor, 2,6-dichloro-3-nitropyridine. The nitro group at C3 sterically hinders and electronically deactivates the C2 position for nucleophilic attack relative to the C6 position for many nucleophiles. However, literature on related compounds shows that substitution at C2 can be highly favored under certain conditions, suggesting that the synthesis of the title compound proceeds by substitution at the C2 position first.[1]

Proposed Experimental Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine
  • Preparation of Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add dry isopropanol. Add sodium metal portion-wise with cooling to form sodium isopropoxide in situ.

  • Reaction: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in a suitable dry solvent such as THF or 1,4-dioxane.

  • Addition: Slowly add the freshly prepared sodium isopropoxide solution (approx. 1.0-1.1 eq.) to the solution of 2,6-dichloro-3-nitropyridine at room temperature or with gentle heating. The regioselectivity of this reaction is critical; substitution is expected to preferentially occur at the 2-position.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 6-Chloro-2-isopropoxy-3-nitropyridine.

Synthesis_Workflow Start 2,6-Dichloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution (in dry Dioxane or THF) Start->Reaction Reagent Sodium Isopropoxide (from Isopropanol + Na) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 6-Chloro-2-isopropoxy-3-nitropyridine Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

PART 5: Applications in Research and Drug Development

6-Chloro-2-isopropoxy-3-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in its pre-installed functionality, which allows for precise, late-stage modifications in a synthetic sequence.

  • Scaffold for Kinase Inhibitors: The primary application is in the construction of covalent kinase inhibitors.[1] Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers.

  • Covalent Warhead: The 6-chloro-3-nitropyridine moiety serves as a targeted electrophile. In drug design, a larger molecule is built around this "warhead" to provide specificity for the kinase's active site. Once the inhibitor is bound, a nearby nucleophilic amino acid residue (typically an accessible cysteine) attacks the carbon bearing the chlorine, displacing it and forming a permanent covalent bond. This irreversible inhibition can lead to a more potent and durable therapeutic effect compared to reversible inhibitors. An example of this strategy is in the design of potential inhibitors for Monopolar Spindle 1 (MPS1) kinase, a target in oncology.[1]

PART 6: Safety, Handling, and Storage

  • Hazard Identification: Based on analogous compounds, 6-Chloro-2-isopropoxy-3-nitropyridine should be handled as a hazardous substance. It is expected to be harmful if swallowed and to cause skin and serious eye irritation.[5][6] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved from [Link]

  • 6-Chloro-2-isopropoxy-3-nitropyridine. Hoffman Fine Chemicals. Retrieved from [Link]

  • 2-Chloro-3-nitropyridine. NIST WebBook. Retrieved from [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

  • 6-Chloro-2-methoxy-3-nitropyridine. PubChem. Retrieved from [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]

  • Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes. Supporting Information. Retrieved from [Link]

  • Reaction and conditions for the synthesis of compounds 3–6. ResearchGate. Retrieved from [Link]

  • De novo drug design and biological evaluation of coumarin–pyrimidine co-drug derivatives. RSC Publishing. Retrieved from [Link]

  • 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-. PubChem. Retrieved from [Link]

  • Organic Spectroscopy Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]

  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine. Cole-Parmer. Retrieved from [Link]

  • 3-Chloro-6-nitropyridine. PharmaCompass. Retrieved from [Link]

  • Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry. ResearchGate. Retrieved from [Link]

  • Multifunctional Nanomedicine Developed Using Novel UChicago Tech Gets FDA Nod to Initiate Clinical Trials. Polsky Center for Entrepreneurship and Innovation. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

Sources

Exploratory

The Chlorine Leaving Group in 6-Chloro-2-isopropoxy-3-nitropyridine: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals Foreword The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and versatile function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential have led to its incorporation into a vast array of bioactive molecules and functional materials. Within this class of compounds, 6-Chloro-2-isopropoxy-3-nitropyridine stands out as a highly valuable and reactive intermediate. The strategic placement of the chloro, isopropoxy, and nitro groups on the pyridine ring creates a nuanced reactivity profile, particularly concerning the chlorine atom at the C6 position. This guide provides an in-depth technical analysis of the factors governing the reactivity of this chlorine leaving group, offering insights into its behavior in nucleophilic aromatic substitution reactions and providing practical guidance for its application in synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of the chlorine atom in 6-Chloro-2-isopropoxy-3-nitropyridine is a direct consequence of the electronic interplay between the substituents and the pyridine ring.

The Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general decrease in electron density around the ring compared to benzene.[1][2] This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is further modulated by the attached functional groups.

The Nitro Group (NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it significantly depletes the electron density of the pyridine ring, particularly at the ortho (C2 and C4) and para (C6) positions.[3][4] This electron withdrawal is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr).

The Isopropoxy Group (O-iPr): Located at C2, the isopropoxy group exhibits a dual electronic nature. While the oxygen atom can donate electron density to the ring via a resonance effect, its electronegativity also leads to an inductive withdrawal of electron density. In the context of SNAr, the overall effect of alkoxy groups can be complex, but they are generally considered to be less deactivating than alkyl groups.

The Chlorine Atom (Cl): Situated at C6, the chlorine atom serves as the leaving group in SNAr reactions. Its reactivity is profoundly influenced by the electronic environment created by the pyridine nitrogen and the nitro and isopropoxy substituents. The C6 position is para to the strongly activating nitro group and ortho to the ring nitrogen, making it a prime site for nucleophilic attack.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom in 6-Chloro-2-isopropoxy-3-nitropyridine by a nucleophile proceeds via the well-established SNAr mechanism. This is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The ability of the nitro group to stabilize this negative charge is a key driving force for the reaction.

  • Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Caption: Generalized SNAr mechanism on 6-Chloro-2-isopropoxy-3-nitropyridine.

Reactivity Profile with Various Nucleophiles

The chlorine atom at the C6 position of 6-Chloro-2-isopropoxy-3-nitropyridine is readily displaced by a wide range of nucleophiles. The rate and success of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions.

Amine Nucleophiles

The reaction with primary and secondary amines is a common and efficient method for the synthesis of 6-amino-2-isopropoxy-3-nitropyridine derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of a 6-Amino-2-isopropoxy-3-nitropyridine Derivative

This protocol is adapted from the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which involves a similar substitution pattern on a related substrate.[5]

  • Reaction Setup: To a solution of 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., dioxane, DMF, or NMP) is added the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

NucleophileProductTypical ConditionsYieldReference
Primary/Secondary Amine6-Amino-2-isopropoxy-3-nitropyridine derivativeDIEA, Dioxane, RefluxGood to Excellent[5]
Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. The reaction of 6-Chloro-2-isopropoxy-3-nitropyridine with thiols provides a straightforward route to 6-thioether-substituted nitropyridines.

Experimental Protocol: Synthesis of a 6-(Alkyl/Aryl)thio-2-isopropoxy-3-nitropyridine

This protocol is based on general procedures for SNAr reactions with thiols.[6][7]

  • Reaction Setup: To a solution of the desired thiol (1.0-1.1 eq.) in a polar aprotic solvent such as DMF or DMSO is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.1-1.5 eq.) at room temperature. The mixture is stirred for a short period to generate the thiolate in situ.

  • Addition of Electrophile: 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq.), dissolved in a minimal amount of the reaction solvent, is added to the thiolate solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 60 °C) to ensure completion. The progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

NucleophileProductTypical ConditionsYieldReference
Thiol/Thiolate6-Thioether-2-isopropoxy-3-nitropyridine derivativeK₂CO₃, DMF, 60 °CHigh[6][7]
Alkoxide and Phenoxide Nucleophiles

Alkoxides and phenoxides are also effective nucleophiles for the displacement of the C6-chloro group, leading to the formation of 6-alkoxy or 6-aryloxy derivatives.

Experimental Protocol: Synthesis of a 6-Alkoxy/Aryloxy-2-isopropoxy-3-nitropyridine

This protocol is based on general procedures for SNAr reactions with alcohols and phenols.

  • Generation of the Nucleophile: The alcohol or phenol (1.0-1.2 eq.) is dissolved in a suitable solvent (e.g., THF or DMF), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.) is added portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.

  • Reaction with Electrophile: A solution of 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq.) in the same solvent is then added to the nucleophile solution.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

NucleophileProductTypical ConditionsYieldReference
Alkoxide/Phenoxide6-Alkoxy/Aryloxy-2-isopropoxy-3-nitropyridine derivativeNaH, THF/DMF, RTGood to HighGeneral SNAr knowledge

Factors Influencing Reactivity

The successful application of 6-Chloro-2-isopropoxy-3-nitropyridine in synthesis requires an understanding of the key factors that influence its reactivity.

Factors_Influencing_Reactivity Reactivity Reactivity of C6-Cl in 6-Chloro-2-isopropoxy-3-nitropyridine Electronic_Effects Electronic Effects of Substituents Reactivity->Electronic_Effects Nucleophile_Properties Properties of the Nucleophile Reactivity->Nucleophile_Properties Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions Nitro_Group Activating NO₂ Group (para) Electronic_Effects->Nitro_Group Pyridine_Nitrogen Ring Nitrogen (ortho) Electronic_Effects->Pyridine_Nitrogen Isopropoxy_Group Isopropoxy Group (ortho) Electronic_Effects->Isopropoxy_Group Nucleophilicity Nucleophilicity Nucleophile_Properties->Nucleophilicity Steric_Hindrance Steric Hindrance Nucleophile_Properties->Steric_Hindrance Solvent Solvent Polarity Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Base Presence and Nature of Base Reaction_Conditions->Base

Caption: Key factors influencing the reactivity of the C6-chloro group.

Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive anionic nucleophile.[8]

Temperature: While many SNAr reactions with 6-Chloro-2-isopropoxy-3-nitropyridine proceed readily at room temperature or with gentle heating, less reactive nucleophiles may require higher temperatures to achieve a reasonable reaction rate.

Base: For nucleophiles that are not inherently anionic (e.g., amines, thiols, alcohols), the addition of a base is necessary to either deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. The choice of base is critical to avoid side reactions.

Safety and Handling

6-Chloro-2-isopropoxy-3-nitropyridine and related chloro-nitropyridine derivatives should be handled with care in a well-ventilated fume hood.[9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Toxicity: While specific toxicity data for this compound may be limited, related compounds are known to be harmful if swallowed.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]

In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

The chlorine leaving group in 6-Chloro-2-isopropoxy-3-nitropyridine exhibits a high degree of reactivity towards a broad spectrum of nucleophiles, making it a versatile and valuable building block in organic synthesis. This enhanced reactivity is primarily due to the strong electron-withdrawing nature of the para-nitro group and the inherent electron deficiency of the pyridine ring. By understanding the underlying principles of the SNAr mechanism and carefully selecting the nucleophile and reaction conditions, researchers can effectively utilize this intermediate to construct complex molecular architectures for applications in drug discovery and materials science. The provided protocols and reactivity profile serve as a practical guide for the successful implementation of 6-Chloro-2-isopropoxy-3-nitropyridine in synthetic endeavors.

References

  • Brainly. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?
  • Fisher Scientific. (2010, February 9). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2014, January 21). 6 - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • University of Minnesota Duluth. (n.d.). Nucleophilic Substitution Reactions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-6-methoxy-3-nitropyridine in Modern Organic Synthesis.
  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 186413-77-4 | 6-Chloro-2-isopropoxy-3-nitropyridine | MFCD11206156.
  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • University of Calgary. (n.d.). 2 - Reaction Examples.
  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives.
  • Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ.
  • Frontiers. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ChemicalBook. (2023, May 4). 6-chloro-2-isopropoxy-3-nitropyridine | 186413-77-4.
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • MDPI. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-isopropoxy-3-nitropyridine

Abstract This technical guide provides a comprehensive analysis of the key physicochemical properties of 6-Chloro-2-isopropoxy-3-nitropyridine (CAS RN: 186413-77-4), with a primary focus on its thermal characteristics—me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of 6-Chloro-2-isopropoxy-3-nitropyridine (CAS RN: 186413-77-4), with a primary focus on its thermal characteristics—melting and boiling points. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available literature data with fundamental principles of physical chemistry. It details standard experimental methodologies for determining these properties, discusses the implications of the compound's physical state for handling and application, and outlines essential safety protocols based on data from structurally related molecules. The objective is to equip scientific professionals with the necessary data and procedural knowledge to safely and effectively utilize this compound in a laboratory setting.

Introduction: The Significance of Physicochemical Properties

6-Chloro-2-isopropoxy-3-nitropyridine is a substituted pyridine derivative. Such compounds are common structural motifs in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of more complex molecules.[1][2] The precise characterization of a compound's physical properties, such as its melting and boiling points, is a cornerstone of chemical research and development. These parameters are not merely identification benchmarks; they provide critical insights into a substance's purity, stability, and intermolecular forces.[3]

For drug development professionals, these thermal properties influence formulation strategies, storage conditions, and purification methods like recrystallization. A sharp melting point range, for instance, is a primary indicator of high purity for a crystalline solid.[4] Conversely, a broad melting range often suggests the presence of impurities, which can significantly depress the melting point.[3] This guide provides the known thermal data for 6-Chloro-2-isopropoxy-3-nitropyridine and the experimental context for its determination.

Core Physicochemical Data

The fundamental physical properties of 6-Chloro-2-isopropoxy-3-nitropyridine are summarized below. The data is compiled from chemical supplier technical data sheets.

PropertyValueSource
CAS Registry Number 186413-77-4[5]
Molecular Formula C₈H₉ClN₂O₃[5]
Molecular Weight 216.624 g/mol [5]
Physical State Solid[5]
Appearance Yellow to pale yellow solid[5]
Melting Point 67-70 °C (lit.)[5]
Boiling Point Not Available (N/A)[5]

The available data indicates that 6-Chloro-2-isopropoxy-3-nitropyridine is a solid at standard room temperature (20-22 °C).[5] The melting point is reported as a 3-degree range, which is common for commercial-grade chemical reagents. The absence of boiling point data is not unusual for a complex organic solid; it often suggests that the compound may decompose at the high temperatures required for boiling at atmospheric pressure.

Experimental Determination of Thermal Properties

To ensure the identity and purity of a sample, independent verification of its physical properties is a standard laboratory practice. The following sections describe authoritative protocols for these determinations.

Melting Point Determination: The Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1°C.[4] The capillary method is a widely adopted, reliable technique for this measurement.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 6-Chloro-2-isopropoxy-3-nitropyridine is completely dry. Grind a small amount into a fine powder.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder. A small amount of the solid will be forced into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 1-2 mm for even heating.[4][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (67°C).

    • Reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for achieving thermal equilibrium and obtaining an accurate reading.[3]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[4]

  • Reporting: The melting point is reported as the range from T₁ to T₂.

The following diagram illustrates the logical workflow for this experimental procedure.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_reporting Data Reporting prep1 Grind sample to a fine powder prep2 Load 1-2 mm of sample into capillary tube prep1->prep2 Ensure sample is dry meas1 Place capillary in apparatus prep2->meas1 Insert into apparatus meas2 Heat rapidly to ~55°C meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Observe and record T1 (first liquid drop) meas3->meas4 meas5 Observe and record T2 (all liquid) meas4->meas5 report1 Report melting point as range T1 - T2 meas5->report1 Finalize Data

Caption: Experimental workflow for melting point determination.

Considerations for Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gas.[4] As noted, a boiling point for 6-Chloro-2-isopropoxy-3-nitropyridine is not reported. This is likely due to thermal decomposition. Many complex organic molecules, especially those containing nitro groups, are thermally labile and will decompose, char, or even explode before reaching their boiling point at atmospheric pressure.

Should a boiling point determination be necessary, it would likely require vacuum distillation. By reducing the pressure, the boiling point is lowered, potentially to a temperature below the onset of decomposition. This, however, is a more advanced technique requiring specialized equipment and is beyond the scope of a standard characterization.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 6-Chloro-2-isopropoxy-3-nitropyridine is not detailed in the search results, hazard information can be inferred from structurally similar compounds. Chloro- and nitro-substituted pyridines are often classified as irritants.

  • Hazards: Based on related compounds, 6-Chloro-2-isopropoxy-3-nitropyridine may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled.[7] It is harmful if swallowed.[8] All chemical products should be handled with the assumption of "having unknown hazards and toxicity".[5]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

    • Avoid breathing dust. Wash hands thoroughly after handling.[8]

    • Do not eat, drink, or smoke when using this product.[8]

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment (20 to 22 °C).[5]

Conclusion

6-Chloro-2-isopropoxy-3-nitropyridine is a yellow, crystalline solid at room temperature with a literature-reported melting point of 67-70 °C. This melting point serves as a crucial parameter for verifying the identity and assessing the purity of the material. A boiling point is not available, likely due to the compound's propensity for thermal decomposition at elevated temperatures. Researchers and scientists using this chemical intermediate must adhere to rigorous safety protocols, including the use of appropriate personal protective equipment and handling within a fume hood, to mitigate risks associated with potential skin, eye, and respiratory irritation. The experimental procedures outlined in this guide provide a framework for the reliable in-house verification of its thermal properties.

References

  • Hoffman Fine Chemicals. (n.d.). CAS RN 186413-77-4 | 6-Chloro-2-isopropoxy-3-nitropyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Schönleben, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ENAO Chemical Co., Ltd. (n.d.). 6-Chloro-3-nitropyridin-2-amine CAS NO. 27048-04-0. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Chloro-2-isopropoxy-pyridin-3-amine

Abstract This comprehensive guide details validated protocols for the chemical reduction of the nitro group in 6-Chloro-2-isopropoxy-3-nitropyridine to synthesize the versatile intermediate, 6-Chloro-2-isopropoxy-pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details validated protocols for the chemical reduction of the nitro group in 6-Chloro-2-isopropoxy-3-nitropyridine to synthesize the versatile intermediate, 6-Chloro-2-isopropoxy-pyridin-3-amine. Aminopyridines are pivotal structural motifs in medicinal chemistry and materials science, making their efficient synthesis a critical objective for researchers. This document provides an in-depth analysis of several robust reduction methodologies, including metal-acid systems and catalytic transfer hydrogenation. Each protocol is presented with a detailed, step-by-step procedure, an explanation of the underlying chemical principles, and critical safety considerations to ensure reliable and safe execution in a laboratory setting.

Introduction: The Strategic Importance of Aminopyridines

The transformation of nitroarenes into their corresponding anilines is a fundamental and indispensable reaction in organic synthesis.[1][2] The resulting amino group serves as a versatile handle for a multitude of subsequent chemical modifications, enabling the construction of complex molecular architectures. The target molecule of this guide, 6-Chloro-2-isopropoxy-pyridin-3-amine, is a highly valuable building block. The strategic placement of its chloro, isopropoxy, and amino substituents on the pyridine ring offers multiple, distinct reaction sites, making it a sought-after precursor in the development of novel pharmaceuticals and agrochemicals.

This application note moves beyond a simple recitation of steps. It is designed to empower researchers by elucidating the causality behind procedural choices, comparing the relative merits of different synthetic routes, and providing a framework for troubleshooting and optimization. We will explore three field-proven methods for this specific transformation, selected for their reliability, scalability, and chemoselectivity.

Overview of Reduction Methodologies

The reduction of a nitro group can be accomplished through various reagents and catalytic systems. The choice of method often depends on factors such as substrate sensitivity, desired chemoselectivity, cost, scalability, and environmental impact.[3][4] For a substrate like 6-Chloro-2-isopropoxy-3-nitropyridine, care must be taken to preserve the chloro and isopropoxy functionalities.

The primary methods discussed herein are:

  • Iron Powder in an Acidic Medium: A classic, cost-effective, and "green" method that utilizes the reducing power of zero-valent iron. It is renowned for its high chemoselectivity for the nitro group, leaving other reducible functionalities intact.[5][6]

  • Tin(II) Chloride (Stannous Chloride): One of the most reliable and widely used reagents for the selective reduction of aromatic nitro groups in a laboratory setting.[7][8][9] It is particularly effective for substrates that may be sensitive to catalytic hydrogenation.

  • Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as ammonium formate, in the presence of a palladium catalyst. It is a mild, efficient, and safe alternative.[10]

Logical Flow of a Typical Reduction Experiment

The following diagram outlines the general workflow for the procedures described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material (6-Chloro-2-isopropoxy-3-nitropyridine) in appropriate solvent C Combine Reactants under Controlled Temperature A->C Add to reaction vessel B Prepare Reducing Agent Solution/Suspension B->C Add slowly D Stir for Specified Time Monitor via TLC C->D E Quench Reaction & Neutralize D->E Upon completion F Extract Product with Organic Solvent E->F G Wash, Dry & Concentrate Organic Phase F->G H Purify Crude Product (e.g., Column Chromatography) G->H Crude Product I Characterize Final Product (NMR, MS, etc.) H->I Pure Product

Caption: General experimental workflow for nitro group reduction.

Detailed Protocols and Methodologies

Safety First: Before beginning any procedure, a thorough risk assessment must be conducted.[11] All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Note that nitro group reductions can be exothermic and require careful temperature control.[3]

Protocol 1: Iron-Mediated Reduction in Ethanol/Water

Principle and Rationale: This method utilizes the single-electron transfer from zero-valent iron to the nitro group in the presence of a proton source (in this case, water and a mild acid like ammonium chloride). The reaction is heterogeneous and generally very selective. The use of iron makes it an economical and environmentally benign choice.[5][6]

Materials and Reagents:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® or a similar filter aid

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add ethanol and water in a 4:1 ratio (e.g., 16 mL EtOH and 4 mL H₂O for every 1 gram of starting material). Stir to dissolve the starting material.

  • Reagent Addition: Add ammonium chloride (1.2 eq) and iron powder (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with ethyl acetate.

    • Carefully add saturated sodium bicarbonate solution to neutralize any remaining acid and basify the solution to pH ~8-9.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-Chloro-2-isopropoxy-pyridin-3-amine can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Tin(II) Chloride Dihydrate Reduction

Principle and Rationale: Tin(II) chloride is a classic, powerful, and chemoselective reducing agent for nitroarenes.[7][9] The reaction proceeds in an acidic environment, typically with concentrated hydrochloric acid, where Sn(II) is oxidized to Sn(IV). This method is highly reliable for small to medium-scale synthesis.

Materials and Reagents:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide solution (NaOH, 5-10 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq) in ethyl acetate or ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq).

  • Reaction: Cool the flask in an ice-water bath (0 °C). Slowly add concentrated HCl dropwise with vigorous stirring. Caution: This addition can be exothermic. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Very carefully and slowly, basify the reaction mixture by adding 5-10 M NaOH solution until the pH is >10. A thick, white precipitate of tin salts will form. Caution: This neutralization is highly exothermic.

    • Filter the mixture through a pad of Celite®, washing the precipitate extensively with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 3: Catalytic Transfer Hydrogenation with Pd/C

Principle and Rationale: This protocol uses palladium on carbon (Pd/C) as the catalyst and ammonium formate as the in-situ source of hydrogen gas. This method avoids handling flammable hydrogen gas directly and is often very clean, with high yields and simple work-up procedures. It is particularly useful for substrates sensitive to harsh acidic or basic conditions.

Materials and Reagents:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Celite®

Step-by-Step Procedure:

  • Setup: To a round-bottom flask with a stir bar, add 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq) and dissolve it in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Reagent Addition: Add ammonium formate (5.0-6.0 eq) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (65-70 °C) for 1-3 hours. The reaction can be monitored by TLC. You may observe gas evolution (CO₂ and NH₃).

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C on the filter pad can be pyrophoric; do not allow it to dry completely in the air. Quench it with water before disposal.

    • Wash the filter cake thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: The product is often of high purity after work-up but can be further purified by flash column chromatography if necessary.

Comparative Data Summary

The following table provides a comparative overview of the three protocols for easy reference and selection based on experimental needs.

ParameterProtocol 1: Iron/NH₄ClProtocol 2: SnCl₂/HClProtocol 3: Pd/C Transfer Hydrogenation
Primary Reagent Iron PowderTin(II) Chloride Dihydrate10% Pd/C, Ammonium Formate
Solvent System Ethanol / WaterEthyl Acetate / Conc. HClMethanol or Ethanol
Temperature Reflux (~85 °C)0 °C to Room Temp.Reflux (~70 °C)
Typical Time 2 - 4 hours2 - 6 hours1 - 3 hours
Work-up Complexity Moderate (filtration of Fe salts)High (filtration of tin salts, exothermic quench)Low (filtration of catalyst)
Advantages Low cost, environmentally friendly, high chemoselectivity.[5]High reliability, effective for difficult substrates.[7]Mild conditions, high yield, simple work-up, avoids H₂ gas.[10]
Disadvantages Heterogeneous, requires heating, large excess of Fe needed.Stoichiometric metal waste, highly exothermic work-up.Higher cost of catalyst, potential for catalyst poisoning.

Mechanistic Overview

The following diagram illustrates the distinct pathways for the reduction of the nitro group by the different methodologies.

G cluster_Fe Iron/Acid Pathway cluster_Sn Tin(II) Chloride Pathway cluster_Pd Catalytic Transfer Hydrogenation Start Ar-NO₂ (6-Chloro-2-isopropoxy- 3-nitropyridine) Fe_1 Single Electron Transfer from Fe(0) Start->Fe_1 Sn_1 Coordination to Sn(II) Start->Sn_1 Pd_2 Adsorption of Ar-NO₂ on Catalyst Surface Start->Pd_2 End Ar-NH₂ (Final Product) Fe_2 Protonation Steps Fe_1->Fe_2 Fe_3 Sequential Reduction via Nitroso & Hydroxylamine Fe_2->Fe_3 Fe_3->End Sn_2 Stepwise Reduction (Sn²⁺ → Sn⁴⁺) Sn_1->Sn_2 Sn_3 Formation of Amine Complex Sn_2->Sn_3 Sn_3->End Pd_1 HCOONH₄ → H₂ + CO₂ + NH₃ on Pd surface Pd_3 Hydrogenation Pd_1->Pd_3 Pd_2->Pd_3 Pd_3->End

Caption: Simplified mechanistic pathways for nitro group reduction.

Conclusion

The reduction of 6-Chloro-2-isopropoxy-3-nitropyridine to its corresponding amine is a critical transformation that can be achieved through several reliable methods. The choice between an iron-mediated reduction, a tin(II) chloride reduction, or catalytic transfer hydrogenation will depend on the specific requirements of the researcher, including scale, budget, available equipment, and time constraints. Each protocol presented in this guide has been designed to be robust and reproducible, providing researchers and drug development professionals with a validated toolkit for accessing this important chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Retrieved from [Link]

  • Sorribes, I., et al. (2011). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications. Retrieved from [Link]

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 4(4).
  • Royal Society of Chemistry. (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Retrieved from [Link]

  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Retrieved from [Link]

  • Kumar, S., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]

  • Wu, J., & Darcel, C. (n.d.). Supporting Information for Iron-catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols. Synthesis of Imines and Aza Heterocycles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • dlab @ EPFL. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Tin(II) chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Syntheses. (2005). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • Google Patents. (n.d.). CN105745194B - Catalytic hydrogenation of nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Błaziak, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.

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Application

Application Note: Strategies for the Functionalization of 6-Chloro-2-isopropoxy-3-nitropyridine

Abstract This technical guide offers a comprehensive overview of the synthetic strategies for the functionalization of 6-Chloro-2-isopropoxy-3-nitropyridine, a pivotal heterocyclic building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers a comprehensive overview of the synthetic strategies for the functionalization of 6-Chloro-2-isopropoxy-3-nitropyridine, a pivotal heterocyclic building block in medicinal chemistry. The strategic positioning of the chloro, isopropoxy, and nitro groups on the pyridine ring imparts distinct reactivity at multiple sites, making it a versatile scaffold for generating diverse molecular architectures. This document details the primary transformations, focusing on nucleophilic aromatic substitution (SNAr) at the C6 position, palladium-catalyzed cross-coupling reactions, and the reduction of the C3-nitro group to unlock further derivatization pathways. Included are detailed experimental protocols, mechanistic insights, and quantitative data to facilitate a deeper understanding and practical application in drug discovery and development.

Introduction: The Versatile Pyridine Scaffold

Substituted pyridine rings are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding contribute significantly to molecular recognition and biological activity. 6-Chloro-2-isopropoxy-3-nitropyridine serves as an exemplary trifunctional scaffold, where each substituent plays a critical role in directing its chemical reactivity. The electron-withdrawing nitro group profoundly activates the pyridine ring, particularly at the positions ortho and para to it, making the C6-chloro atom an excellent leaving group for nucleophilic aromatic substitution.[1][2] Concurrently, the chloro group provides a handle for modern cross-coupling methodologies, while the nitro group itself can be transformed into a highly versatile amino group. Understanding the interplay of these functionalities is key to leveraging this molecule's full synthetic potential.

Molecular Overview and Reactivity Profile

The reactivity of 6-Chloro-2-isopropoxy-3-nitropyridine is dominated by the electronic influence of its substituents.

  • C6-Position (Chloro Group): This position is highly activated towards nucleophilic attack due to the strong resonance and inductive electron-withdrawing effects of the para-nitro group and the ring nitrogen. This makes the chloride an excellent leaving group in SNAr reactions.[2] It is also the primary site for palladium-catalyzed cross-coupling reactions.

  • C3-Position (Nitro Group): The nitro group is a powerful electron-withdrawing group that activates the ring. Its most common and synthetically valuable transformation is its reduction to an amine (NH2), which then serves as a nucleophilic handle for a wide array of secondary functionalizations.[3][4]

  • C2-Position (Isopropoxy Group): The isopropoxy group is generally stable and serves to modulate the electronic properties and lipophilicity of the molecule.

Figure 1: Key reactive sites on 6-Chloro-2-isopropoxy-3-nitropyridine.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The SNAr reaction is a cornerstone for functionalizing this scaffold, enabling the direct introduction of N-, O-, and S-based nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[2][5] The stability of this intermediate is greatly enhanced by the para-nitro group, making the reaction highly efficient.

Protocol 1.1: Amination with Primary/Secondary Amines

Principle: Displacement of the C6-chloride with an amine nucleophile is a straightforward and high-yielding method to introduce diverse amino functionalities. The reaction is typically base-mediated to neutralize the HCl generated.

Materials:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA), K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or ACN)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.1-1.5 eq.) to the solution.

  • Add the base (2.0-3.0 eq.). For example, with an amine hydrochloride salt, additional base is required.

  • Heat the reaction mixture to a temperature between 80 °C and reflux for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-isopropoxy-3-nitropyridine derivative.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineDIEA1,4-Dioxane10012>90
AnilineK₂CO₃DMF1201880-90
BenzylamineCs₂CO₃ACN808>95

Part 2: Palladium-Catalyzed Cross-Coupling at the C6-Position

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are highly applicable to the functionalization of the C6-position of our substrate.[6]

Workflow: Cross-Coupling Strategies

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_products Products start 6-Chloro-2-isopropoxy-3-nitropyridine suzuki Suzuki-Miyaura (Boronic Acids/Esters) start->suzuki Pd Catalyst Base sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst Base, Ligand prod_suzuki C6-Aryl/Vinyl Derivatives suzuki->prod_suzuki prod_sono C6-Alkynyl Derivatives sonogashira->prod_sono prod_buchwald C6-Amino Derivatives buchwald->prod_buchwald

Figure 2: Overview of palladium-catalyzed cross-coupling reactions at the C6-position.
Protocol 2.1: Suzuki-Miyaura Coupling

Principle: The Suzuki reaction creates a C-C bond between the pyridine C6-position and an organoboron reagent (boronic acid or ester).[7][8][9] This method is exceptionally robust and tolerates a wide range of functional groups.

Materials:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • Aryl or vinyl boronic acid/ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

Step-by-Step Procedure:

  • In a reaction vessel, combine 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq.), the boronic acid/ester (1.2 eq.), and the base (3.0 eq.).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of inert gas.

  • Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄ and concentrate.

  • Purify via flash column chromatography to yield the C6-aryl/vinyl product.[10]

Protocol 2.2: Sonogashira Coupling

Principle: The Sonogashira coupling facilitates the formation of a C-C bond between the C6-position and a terminal alkyne, a valuable transformation for introducing linear sp-hybridized fragments.[11][12] The reaction typically requires both palladium and copper(I) co-catalysts.[13][14]

Materials:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (often used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Step-by-Step Procedure:

  • To a solution of 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq) in THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and CuI (1.5 mol%).[13]

  • Degas the mixture with an inert gas.

  • Add the amine base (e.g., DIPA, 5.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.[13]

  • Stir the reaction at room temperature to 60 °C for 3-12 hours until completion.

  • Dilute the reaction mixture with diethyl ether and filter through Celite® to remove catalyst residues.[13]

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.[13]

  • Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.

Part 3: Manipulation and Derivatization of the C3-Nitro Group

The transformation of the nitro group is a critical step in expanding the molecular diversity of the pyridine scaffold.

Protocol 3.1: Reduction of the Nitro Group to an Amine

Principle: The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in medicinal chemistry.[4] Several methods are available, with the choice depending on the tolerance of other functional groups in the molecule.[3]

Common Reduction Conditions:

Reagent SystemSolventKey Features
H₂, Pd/CEtOH, MeOH, EtOAcHigh efficiency, but can reduce other functional groups (e.g., alkynes, dehalogenation).[3]
Iron (Fe), NH₄ClEtOH/H₂OCost-effective, mild, and often chemoselective.[3]
Tin(II) Chloride (SnCl₂)EtOH, HClMild conditions, good for substrates with reducible groups.[3]
Zinc (Zn), Acetic AcidAcetic AcidMild method, tolerant of many functional groups.[3]

Step-by-Step Procedure (Using Fe/NH₄Cl):

  • In a round-bottom flask, suspend the 3-nitropyridine derivative (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1).

  • Add ammonium chloride (NH₄Cl) (4-5 eq.) and iron powder (Fe) (3-5 eq.).

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 1-4 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Filter the hot suspension through a pad of Celite®, washing thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water.

  • Dry the organic layer, concentrate, and purify as needed to yield the 3-aminopyridine product.

Workflow: Derivatization of the 3-Amino Group

G cluster_reactions Amine Derivatization cluster_products Products start 3-Aminopyridine Derivative acyl Acylation (R-COCl, Base) start->acyl sulfonyl Sulfonylation (R-SO₂Cl, Base) start->sulfonyl reductive Reductive Amination (Aldehyde, NaBH(OAc)₃) start->reductive prod_acyl Amide acyl->prod_acyl prod_sulfonyl Sulfonamide sulfonyl->prod_sulfonyl prod_reductive Secondary/Tertiary Amine reductive->prod_reductive

Figure 3: Common derivatization pathways for the 3-aminopyridine product.

Safety and Handling

  • Nitropyridines: These compounds should be handled with care as they are potentially energetic. Avoid exposure to high temperatures, shock, or friction.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many reagents used in these protocols (e.g., strong bases, pyrophoric catalysts, corrosive chlorides) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

6-Chloro-2-isopropoxy-3-nitropyridine is a highly valuable and versatile building block for chemical synthesis. Its well-defined points of reactivity allow for selective and sequential functionalization through a variety of modern synthetic methods. By leveraging nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and subsequent manipulation of the nitro group, researchers can efficiently access a vast chemical space of novel pyridine derivatives for applications in drug discovery and materials science. This guide provides a robust framework of protocols and mechanistic understanding to empower scientists in this endeavor.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.
  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with.
  • NROChemistry. Sonogashira Coupling.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Wikipedia. Reduction of nitro compounds.
  • YouTube. nucleophilic aromatic substitutions.
  • Common Organic Chemistry. Buchwald Hartwig Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • PubMed. The Asymmetric Buchwald-Hartwig Amination Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution.
  • NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • YouTube. Nucleophilic Aromatic Substitution.
  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab.
  • Reddit. Sonogashira coupling.
  • RSC Publishing. Directed nucleophilic aromatic substitution reaction.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Myers Group, Harvard University. The Suzuki Reaction.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • PubMed. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • ChemicalBook. 6-chloro-2-isopropoxy-3-nitropyridine | 186413-77-4.

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Method

Application Notes and Protocols: The Utility of 6-Chloro-2-isopropoxy-3-nitropyridine in Agrochemical Synthesis

Introduction: A Versatile Building Block for Novel Agrochemicals In the continuous quest for more effective and selective agrochemicals, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Novel Agrochemicals

In the continuous quest for more effective and selective agrochemicals, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a wide array of herbicides, insecticides, and fungicides.[2] Among the vast portfolio of pyridine-based intermediates, 6-Chloro-2-isopropoxy-3-nitropyridine emerges as a highly functionalized and reactive building block. This document provides detailed application notes and protocols for its use in agrochemical research and development, focusing on its role as a key electrophile in the construction of complex bioactive molecules. While direct synthesis of a currently marketed major agrochemical from this specific intermediate is not widely documented in public literature, its structural motifs and reactivity patterns are analogous to those used in the synthesis of various patented compounds.[3] This guide, therefore, draws upon established principles of chloronitropyridine chemistry to provide robust, scientifically-grounded protocols for its application in the synthesis of potential agrochemical candidates.

The strategic placement of a nitro group, an isopropoxy group, and a chlorine atom on the pyridine ring imparts a unique combination of reactivity and structural features. The electron-withdrawing nitro group activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr), making it a prime site for introducing diverse functionalities.[3] The 2-isopropoxy group, on the other hand, can influence the molecule's solubility, lipophilicity, and metabolic stability in the final product – all critical parameters in agrochemical design.

These application notes will first detail the synthesis of the title compound, providing a foundational understanding of its preparation. Subsequently, a detailed protocol for a representative nucleophilic aromatic substitution reaction will be presented, illustrating its utility in constructing a hypothetical, yet plausible, agrochemical precursor.

Part 1: Synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine

A common and efficient method for the synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine involves the selective nucleophilic substitution of one chlorine atom in 2,6-dichloro-3-nitropyridine with isopropanol. The presence of the electron-withdrawing nitro group at the 3-position activates both chlorine atoms, but the 2-position is generally more susceptible to nucleophilic attack. However, by carefully controlling the reaction conditions, selective substitution at the 2-position can be achieved.

Experimental Workflow: Synthesis of the Intermediate

start Start: 2,6-dichloro-3-nitropyridine + Isopropanol in Toluene step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Sodium Hydride (NaH) (Portion-wise) step1->step2 step3 Stir at 0°C (15 min) step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Quench (e.g., sat. NH4Cl) step4->step5 Upon Completion step6 Liquid-Liquid Extraction (e.g., Ethyl Acetate) step5->step6 step7 Drying and Concentration step6->step7 end Product: 6-Chloro-2-isopropoxy-3-nitropyridine step7->end

Caption: Workflow for the synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine.

Detailed Protocol 1: Synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Isopropanol (2-propanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous toluene (approx. 0.5 M solution) in a round-bottom flask, add isopropanol (1.2 eq).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Carefully add sodium hydride (1.4 eq of 60% dispersion) portion-wise to the cooled solution. Caution: NaH reacts violently with water and is flammable. Handle in a fume hood with appropriate personal protective equipment. Hydrogen gas is evolved.

  • Stir the reaction mixture at 0°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0°C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Experimental Insights:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that deprotonates the isopropanol to form the isopropoxide nucleophile in situ. Toluene is a suitable non-polar aprotic solvent for this reaction.

  • Temperature Control: Maintaining a low temperature (0°C) is crucial for controlling the exothermicity of the reaction and for achieving selective monosubstitution at the 2-position.

  • Reaction Quenching: The use of a saturated NH4Cl solution provides a mild acidic proton source to neutralize any unreacted sodium hydride and the resulting alkoxide.

Part 2: Application in Agrochemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary application of 6-Chloro-2-isopropoxy-3-nitropyridine in agrochemical synthesis is as an electrophilic partner in SNAr reactions. The chlorine atom at the 6-position is activated for displacement by a variety of nucleophiles, such as amines, thiols, and phenols. This allows for the introduction of diverse structural motifs that can impart specific biological activities.

Hypothetical Synthesis of a Fungicide Precursor

To illustrate this application, we will consider the synthesis of a hypothetical fungicide precursor through the reaction of 6-Chloro-2-isopropoxy-3-nitropyridine with a substituted pyrazole, a common moiety in modern fungicides.

Experimental Workflow: SNAr Reaction

start Start: 6-Chloro-2-isopropoxy-3-nitropyridine + Substituted Pyrazole step1 Dissolve in Polar Aprotic Solvent (e.g., DMF or Acetonitrile) start->step1 step2 Add Non-Nucleophilic Base (e.g., K2CO3 or Cs2CO3) step1->step2 step3 Heat Reaction Mixture (e.g., 80-120°C) step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Cool to Room Temperature step4->step5 Upon Completion step6 Aqueous Workup and Extraction step5->step6 step7 Purification (Crystallization or Chromatography) step6->step7 end Product: Pyrazolyl-nitropyridine Derivative step7->end

Caption: Workflow for a representative SNAr reaction.

Detailed Protocol 2: Synthesis of a Hypothetical Pyrazolyl-Nitropyridine Fungicide Precursor

Materials:

  • 6-Chloro-2-isopropoxy-3-nitropyridine

  • 3-(Trifluoromethyl)-1H-pyrazole (as an example nucleophile)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq), 3-(trifluoromethyl)-1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants (approx. 0.5 M solution).

  • Heat the reaction mixture to 100°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of aqueous layer).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Experimental Insights:

  • Nucleophile and Base: The pyrazole nitrogen is the nucleophile. Potassium carbonate is a mild, non-nucleophilic base used to deprotonate the pyrazole, increasing its nucleophilicity. Cesium carbonate can be used for less reactive substrates.

  • Solvent and Temperature: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving a "naked" and more reactive pyrazolate anion. Heating is typically required to overcome the activation energy of the reaction.

  • Subsequent Transformations: The resulting pyrazolyl-nitropyridine is a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by acylation or diazotization, to build more complex agrochemical structures.

Data Presentation

Table 1: Representative Reaction Parameters for SNAr with 6-Chloro-2-isopropoxy-3-nitropyridine

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Substituted AmineK2CO3Acetonitrile80 (reflux)4-12
Substituted PhenolCs2CO3DMF1002-8
Substituted ThiolNaHTHF25-601-6
Substituted PyrazoleK2CO3DMF100-1206-24

Conclusion and Future Perspectives

6-Chloro-2-isopropoxy-3-nitropyridine represents a valuable and highly reactive intermediate for the synthesis of novel agrochemicals. Its utility is primarily centered on its susceptibility to nucleophilic aromatic substitution at the 6-position, allowing for the facile introduction of a wide range of functionalities. The protocols and insights provided herein offer a solid foundation for researchers and scientists to explore the potential of this building block in their own discovery and development programs. Further derivatization of the products from the initial SNAr reaction, particularly through transformations of the nitro group, opens up a vast chemical space for the creation of next-generation herbicides, insecticides, and fungicides.

References

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • PubMed. (2011, June 1). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • Universität des Saarlandes. (2016). Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV. Retrieved from [Link]

  • PMC. (n.d.). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • PubMed. (2011, June 1). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • Universität des Saarlandes. (2016). Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • PubMed. (2011, June 1). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • Universität des Saarlandes. (2016). Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Laboratory Synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved vi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,6-dichloro-3-nitropyridine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed experimental protocols, safety guidelines, and methods for product characterization.

Introduction: Scientific Context and Rationale

6-Chloro-2-isopropoxy-3-nitropyridine is a valuable heterocyclic building block. The pyridine core, substituted with a nitro group, a chlorine atom, and an isopropoxy group, presents multiple reactive sites for further functionalization. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile precursor for the development of novel bioactive molecules.[1][2]

The synthetic strategy detailed herein relies on the nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,6-dichloro-3-nitropyridine with an isopropoxide nucleophile. The strong electron-withdrawing effect of the nitro group at the 3-position activates the C2 and C6 positions towards nucleophilic attack. The regioselectivity of this reaction, favoring substitution at the C2 position, is a key aspect of this synthesis, leading to the desired product with high specificity.[3] This protocol has been designed to be robust, scalable, and to yield the target compound in high purity.

Reaction Scheme and Mechanism

Overall Transformation

The synthesis proceeds by reacting 2,6-dichloro-3-nitropyridine with sodium isopropoxide, generated in situ from isopropanol and a strong base such as sodium hydride (NaH).

G A Setup & Inert Atmosphere B Prepare NaH Suspension A->B Anhydrous THF C Add Isopropanol (0°C) B->C Dropwise D Add Dichloronitropyridine (0°C) C->D Portionwise E Warm to Room Temp (Stir 2h) D->E F Monitor Reaction (TLC) E->F G Quench Reaction (aq. NH4Cl) F->G Upon completion H Aqueous Workup (EtOAc) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J Silica Gel K Characterize Product J->K Pure Product

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Sodium Hydride Suspension: To the reaction flask, add anhydrous THF (50 mL). Carefully add the sodium hydride (1.14 g, 28.5 mmol) in one portion. Begin stirring to create a uniform suspension.

  • Isopropoxide Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add isopropanol (1.8 mL, 23.6 mmol) dropwise via syringe over 10 minutes. Observe for hydrogen gas evolution. Stir the mixture at 0 °C for an additional 20 minutes after the addition is complete to ensure full formation of sodium isopropoxide.

  • Addition of Starting Material: While maintaining the temperature at 0 °C, dissolve the 2,6-dichloro-3-nitropyridine (5.00 g, 25.9 mmol) in anhydrous THF (50 mL). Add this solution slowly to the reaction mixture via a syringe or dropping funnel over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Reaction Quench: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very carefully and slowly, add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the excess sodium hydride. Caution: Vigorous hydrogen evolution will occur.

  • Extraction and Workup: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure product.

  • Characterization: The final product should be a solid. Characterize by determining its melting point and acquiring ¹H and ¹³C NMR spectra to confirm its structure. The expected melting point is in the range of 67-70 °C. [4]

References

  • Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • Wurm, M., et al. (2021). Synthesis and Characterization of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Hoffman Fine Chemicals. (n.d.). 6-Chloro-2-isopropoxy-3-nitropyridine. [Link]

  • ResearchGate. (2011). 2,6-Dichloro-3-nitropyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-nitropyridine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of SNAr reaction temperature for chloronitropyridines

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. Status: Active | Topic: Temperature & Kinetic Control | Ticket: #...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting.

Status: Active | Topic: Temperature & Kinetic Control | Ticket: #SNAr-CNP-001

Executive Summary: The Thermal Landscape

The Core Challenge: In the Nucleophilic Aromatic Substitution (


) of chloronitropyridines, temperature is not merely a throttle for reaction rate; it is the primary switch for regioselectivity  and impurity profiles .

Unlike simple chlorobenzenes, chloronitropyridines possess two activating vectors:

  • The Nitro Group (

    
    ):  Provides strong inductive and resonance withdrawal, stabilizing the Meisenheimer complex.
    
  • The Pyridine Nitrogen: Acts as an intrinsic electron sink, further lowering the energy of the transition state.

The Optimization Window: Most successful conversions occur between 0°C and 80°C .

  • < 0°C: Required for kinetic resolution of poly-halogenated substrates (e.g., 2,4-dichloro-5-nitropyridine).

  • 20°C - 50°C: Standard operating range for reactive amines.

  • > 80°C: High risk zone. Thermal decomposition of the nitro group and hydrolysis of the chloride become dominant side reactions.

Interactive Troubleshooting (Q&A)

Scenario A: "My reaction stalls at 60-70% conversion."

Diagnosis: This is often a solubility-limited kinetic stall or product inhibition , not necessarily a temperature failure.

  • The Mechanism: As the product forms, it may precipitate or form hydrogen-bonded aggregates with the nucleophile (especially amines), effectively removing the reagent from the solution.

  • The Fix:

    • Do NOT just crank the heat. Increasing

      
       often degrades the remaining starting material before conversion completes.
      
    • Solvent Switch: Transition from protic solvents (EtOH/iPrOH) to polar aprotic solvents (DMSO, DMF, NMP). These solvate the intermediate Meisenheimer complex better, lowering the activation energy (

      
      ).
      
    • The "Spike" Protocol: Add 0.1 - 0.2 equivalents of a non-nucleophilic base (e.g., DIPEA or

      
      ) to ensure the nucleophile remains deprotonated and active.
      
Scenario B: "I see a 'tarry' baseline and multiple impurities by TLC/LCMS."

Diagnosis: Thermal degradation or "Zincke-like" ring opening.

  • The Mechanism: Nitropyridines are thermally sensitive. At high temperatures (

    
    ), the nitro group can facilitate oxidative decomposition. Furthermore, if the ring nitrogen is alkylated by an electrophile, the ring becomes susceptible to nucleophilic attack at the ring carbons, leading to ring opening.
    
  • The Fix:

    • Lower T, Increase t: Drop temperature by 20°C and double the reaction time.

    • Oxygen Exclusion: Degas your solvent. Hot electron-deficient heterocycles are prone to oxidation.

Scenario C: "I have multiple chlorines (e.g., 2,4-dichloro-5-nitropyridine). I'm getting a mix of isomers."

Diagnosis: Loss of Kinetic Control.

  • The Mechanism: The activation energy difference (

    
    ) between the C2 and C4 positions is small. At higher temperatures, you provide enough energy to surmount both barriers, leading to a thermodynamic mix (low selectivity).
    
  • The Fix:

    • Cryogenic Start: Begin at -20°C or 0°C . The C4 position (ortho to the nitro group) is often kinetically favored due to the proximity of the strong electron-withdrawing

      
       group, despite the C2 position being ortho to the ring nitrogen.
      
    • Slow Addition: Add the nucleophile dropwise to keep its effective concentration low, favoring the faster reaction pathway.

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Thermal Influence

This diagram illustrates the critical Meisenheimer intermediate and how temperature affects the pathways.

SNAr_Mechanism cluster_legend Temperature Effect Reactants Reactants (Chloronitropyridine + Nuc) TS1 Transition State 1 (High Energy) Reactants->TS1 Activation Energy (Ea) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Byproducts Thermal Tars / Hydrolysis (> 80°C) Meisenheimer->Byproducts High Temp Pathway Product Substituted Product TS2->Product Desc Temp < 50°C: Path to Product favored Temp > 80°C: Leakage to Byproducts increases

Caption: The Meisenheimer complex is the resting state. High temperatures promote irreversible leakage toward decomposition byproducts.

Diagram 2: Optimization Decision Matrix

Follow this logic flow to select your initial temperature.

Optimization_Flow Start Start Optimization Check_Substrate Is Substrate Poly-halogenated? (e.g., 2,4-dichloro) Start->Check_Substrate Cryo_Cond Start at -20°C to 0°C (Kinetic Control) Check_Substrate->Cryo_Cond Yes Check_Nuc Nucleophile Type? Check_Substrate->Check_Nuc No Yes_Poly Yes Monitor Monitor by HPLC @ 1h Cryo_Cond->Monitor No_Poly No Amine 1° or 2° Amine Check_Nuc->Amine Alkoxide Alkoxide / Thiol Check_Nuc->Alkoxide Amine_Cond Start at 25°C (RT) Solvent: EtOH or DMF Amine->Amine_Cond Alkoxide_Cond Start at 0°C -> Warm to RT Exotherm Risk! Alkoxide->Alkoxide_Cond Amine_Cond->Monitor Alkoxide_Cond->Monitor

Caption: Decision tree for selecting initial reaction temperature based on substrate complexity and nucleophile strength.

Standard Operating Procedure (SOP): Temperature Screening

Objective: Determine the


 (Optimal Temperature) for a new chloronitropyridine substrate.

Materials:

  • Substrate (1.0 equiv)

  • Nucleophile (1.1 - 1.5 equiv)

  • Base (if needed, e.g., DIPEA, 1.2 equiv)

  • Solvent (DMF or Acetonitrile recommended for screening)[1]

Protocol:

  • Preparation: Prepare three reaction vials containing the substrate and solvent (0.5 M concentration).

  • Thermal Staging:

    • Vial A: Place in an ice bath (0°C ).

    • Vial B: Place at Room Temperature (25°C ).

    • Vial C: Place in a heating block (50°C ).

  • Initiation: Add the nucleophile (and base) to all three vials simultaneously.

  • Sampling:

    • Take a

      
       aliquot at t=15 min  and t=60 min .
      
    • Quench immediately into cold water/acetonitrile mix.

  • Analysis: Analyze via HPLC/UPLC (254 nm).

    • Success Criteria: Look for the lowest temperature that yields >50% conversion at 60 min with <5% impurity formation.

    • Warning: If Vial C (50°C) shows >10% impurities (excluding product), do not exceed 40°C during scale-up.

Safety & Scale-Up: The Thermal Runaway Risk

Critical Warning: Nitropyridines are energetic compounds. The nitro group possesses significant decomposition energy.

  • DSC (Differential Scanning Calorimetry) Data: Many nitro-aromatics show decomposition onsets as low as 200°C , but in the presence of nucleophiles and bases, the Onset of Thermal Instability (

    
    )  can drop significantly (often to 100-120°C).
    
  • Adiabatic Conditions: On a large scale (multi-gram to kilo), the heat of reaction (

    
    ) cannot escape easily. An 
    
    
    
    reaction is exothermic.
    • Rule of Thumb: A 100°C adiabatic temperature rise is possible for concentrated

      
       reactions.
      
  • Mitigation:

    • Always dose the nucleophile slowly (semi-batch mode) to control heat generation.

    • Never heat a chloronitropyridine reaction in a closed vessel without prior DSC safety screening.

References

  • Royal Society of Chemistry. (2020). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Charnwood Discovery. (2024). DSC—Thermal Safety, Phase Transitions, Polymorphs. Retrieved from [Link]

  • ResearchGate. (2023). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-isopropoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Molecular Blueprint In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-2-isopropoxy-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry.

Due to the absence of a publicly available experimental mass spectrum for this specific molecule at the time of publication, this guide has been constructed based on well-established principles of mass spectrometry and a comparative analysis of the known fragmentation behaviors of its constituent functional groups.[1][2][3] By understanding these fundamental fragmentation pathways, researchers can anticipate the mass spectrum of 6-Chloro-2-isopropoxy-3-nitropyridine, aiding in its identification and characterization in complex reaction mixtures. This document serves as a practical, predictive tool, grounded in the principles of chemical ionization and fragmentation, to support researchers in their analytical endeavors.[1][3][4]

Experimental Protocol: A Blueprint for Data Acquisition

To ensure the generation of a high-quality and reproducible mass spectrum for 6-Chloro-2-isopropoxy-3-nitropyridine, a standardized experimental approach is crucial. The following protocol outlines a robust method for analysis using a gas chromatography-mass spectrometry (GC-MS) system with a quadrupole analyzer, a common and reliable setup for the analysis of semi-volatile small molecules.

Instrumentation and Parameters
ParameterRecommended SettingRationale
Inlet Gas Chromatography (GC) or Direct Insertion ProbeGC is preferred for sample purity verification. A direct probe is suitable for a confirmed pure, solid sample.[5]
Ionization Mode Electron Ionization (EI)EI is a "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint of the molecule.[6][7]
Electron Energy 70 eVThis is the standard energy for EI-MS, providing sufficient energy for consistent fragmentation and allowing for comparison with spectral libraries.[8]
Source Temperature 230 °CAn elevated source temperature prevents sample condensation and ensures efficient ionization.
Analyzer Quadrupole or Time-of-Flight (TOF)A quadrupole is a robust and common analyzer. A TOF analyzer would provide higher mass accuracy.[9]
Mass Range m/z 40-300This range will encompass the molecular ion and the majority of predicted fragments.
Sample Preparation Dissolve in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)Ensures proper volatilization in the GC inlet.
Step-by-Step Workflow
  • Sample Preparation: Prepare a dilute solution of 6-Chloro-2-isopropoxy-3-nitropyridine (approximately 1 mg/mL) in a high-purity volatile solvent.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications, typically using a standard calibrant such as perfluorotributylamine (PFTBA).

  • Method Setup: Program the GC-MS with the parameters outlined in the table above. If using GC, a suitable temperature program should be developed to ensure good chromatographic separation.

  • Blank Injection: Inject a sample of the pure solvent to acquire a background spectrum and ensure no contaminants are present in the system.[9]

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Data Acquisition: Acquire the mass spectrum across the specified m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to the predicted pathways outlined in this guide.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in DCM) gc GC Injection & Separation prep->gc Inject ion Ionization (EI, 70 eV) gc->ion analyzer Mass Analysis (Quadrupole) ion->analyzer Accelerate Ions detect Detection analyzer->detect process Spectrum Generation detect->process analysis Fragmentation Analysis process->analysis

Figure 1. A generalized workflow for acquiring the mass spectrum of 6-Chloro-2-isopropoxy-3-nitropyridine.

Predicted Fragmentation Pattern of 6-Chloro-2-isopropoxy-3-nitropyridine

The fragmentation of 6-Chloro-2-isopropoxy-3-nitropyridine in an EI-MS experiment is anticipated to be a complex process, driven by the interplay of its three key functional groups: the chloropyridine ring, the nitro group, and the isopropoxy substituent. The molecular weight of this compound is 216.62 g/mol .

The Molecular Ion (M•+)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+), which should be observable at m/z 216.[4] The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. The nitrogen rule predicts an even-numbered molecular weight for a molecule containing an even number of nitrogen atoms, which is consistent with the calculated mass of 216.[1][2]

Primary Fragmentation Pathways

The initial fragmentation events are likely to be dictated by the cleavage of the weakest bonds and the formation of the most stable fragments.[8][10]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for isopropyl groups is the loss of a methyl radical to form a more stable secondary carbocation. This would result in a fragment at m/z 201 .

  • Loss of Propene (C₃H₆): Ethers can undergo a rearrangement reaction, often referred to as a McLafferty-type rearrangement, leading to the elimination of an alkene. In this case, the isopropoxy group can facilitate the loss of propene, resulting in a fragment at m/z 174 . This fragment would correspond to 6-chloro-3-nitro-2-hydroxypyridine radical cation.

  • Alpha-Cleavage of the Isopropoxy Group: Cleavage of the C-O bond of the ether linkage can lead to the formation of an isopropyl cation ([C₃H₇]⁺) at m/z 43 , which is a very stable secondary carbocation and likely to be a prominent peak, potentially the base peak.[11][12] The corresponding pyridinyl radical would be neutral and not observed.

  • Fragmentation of the Nitro Group: Aromatic nitro compounds are known to undergo characteristic fragmentations. A common pathway is the loss of a nitro radical (•NO₂) to give a fragment at m/z 170 . Another possibility is the loss of nitric oxide (NO) to yield a fragment at m/z 186 .

  • Loss of the Isopropoxy Radical (•OC₃H₇): Cleavage of the aryl-O bond can result in the loss of an isopropoxy radical, leading to a fragment at m/z 157 .

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a complex spectrum. For example, the fragment at m/z 170 (M - •NO₂) could subsequently lose a chlorine atom to produce a fragment at m/z 135 .

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M M•+ (m/z 216) F201 m/z 201 M->F201 - •CH₃ F174 m/z 174 M->F174 - C₃H₆ F43 m/z 43 (Base Peak?) M->F43 - [C₅H₂ClN₂O₂]• F170 m/z 170 M->F170 - •NO₂ F186 m/z 186 M->F186 - NO F157 m/z 157 M->F157 - •OC₃H₇ F135 m/z 135 F170->F135 - •Cl

Figure 2. Predicted primary and secondary fragmentation pathways for 6-Chloro-2-isopropoxy-3-nitropyridine.

Summary of Predicted Fragments
m/zProposed IdentityFragmentation Pathway
216Molecular Ion [M]•+-
201[M - •CH₃]⁺Loss of a methyl radical from the isopropoxy group.
186[M - NO]•+Loss of nitric oxide from the nitro group.
174[M - C₃H₆]•+McLafferty-type rearrangement with loss of propene.
170[M - •NO₂]⁺Loss of a nitro radical.
157[M - •OC₃H₇]⁺Loss of the isopropoxy radical.
135[M - •NO₂ - •Cl]⁺Subsequent loss of a chlorine radical from m/z 170.
43[C₃H₇]⁺Isopropyl cation from alpha-cleavage.

Comparative Analysis: Distinguishing from Isomers

The predicted fragmentation pattern can be a powerful tool for distinguishing 6-Chloro-2-isopropoxy-3-nitropyridine from its isomers. For instance, an isomer such as 2-Chloro-6-isopropoxy-3-nitropyridine would likely exhibit a similar loss of the isopropoxy group and its fragments. However, the relative abundances of the fragments, particularly those involving interactions with adjacent groups (ortho effects), could differ, providing a basis for differentiation.

A structural isomer like 6-Chloro-2-propoxy-3-nitropyridine (with a linear propyl group instead of an isopropyl group) would be expected to show a prominent fragment at m/z 43 corresponding to the propyl cation, but the loss of a methyl radical to form an [M-15]⁺ peak would be significantly less favorable compared to the isopropyl analogue, as it would result in a less stable primary carbocation.

Conclusion

While awaiting experimental verification, this predictive guide offers a scientifically grounded framework for interpreting the mass spectrum of 6-Chloro-2-isopropoxy-3-nitropyridine. By understanding the characteristic fragmentation pathways of its constituent functional groups, researchers can anticipate the key fragments and their relative abundances. The proposed experimental protocol provides a clear path for acquiring high-quality data, and the comparative analysis highlights the utility of mass spectrometry in isomeric differentiation. This guide serves as a valuable resource for scientists and professionals in the field, enabling more efficient and accurate structural elucidation of novel pyridine derivatives.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Siuzdak, G. (1996). Mass Spectrometry for Biotechnology. Academic Press.

Sources

Comparative

A Senior Scientist's Guide to the Vibrational Spectroscopy of 6-Chloro-2-isopropoxy-3-nitropyridine: An FTIR-Centric Comparative Analysis

This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 6-Chloro-2-isopropoxy-3-nitropyridine, a substituted pyridine derivative relevant in various chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 6-Chloro-2-isopropoxy-3-nitropyridine, a substituted pyridine derivative relevant in various chemical synthesis landscapes.[1] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document offers a detailed breakdown of the expected FTIR spectral features, places the technique in context by comparing it with other analytical methods, and provides a robust, field-proven protocol for data acquisition.

Structural Overview of the Target Molecule

6-Chloro-2-isopropoxy-3-nitropyridine is a multi-functionalized heterocyclic compound.[2][3] Its utility in synthetic chemistry stems from the distinct reactivity of its substituent groups: a chloro group, an isopropoxy (ether) group, and a nitro group. Each of these moieties, along with the pyridine ring itself, possesses unique vibrational modes that can be probed by FTIR spectroscopy.

Caption: Structure of 6-Chloro-2-isopropoxy-3-nitropyridine with key functional groups.

Decoding the Vibrational Fingerprint: An In-Depth FTIR Spectral Analysis

FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation.[4] For 6-Chloro-2-isopropoxy-3-nitropyridine, the spectrum is a composite of absorptions from the nitro group, the ether linkage, the aliphatic isopropyl chains, and the substituted aromatic pyridine ring.

The Nitro Group (NO₂): A Dominant Feature

The nitro group is one of the most readily identifiable functional groups in infrared spectroscopy due to the large change in dipole moment during its vibrations, resulting in very strong absorption bands.[4]

  • Asymmetric NO₂ Stretch (νₐₛ): This is an intense, characteristic band expected in the 1550-1475 cm⁻¹ region for nitro groups conjugated with an aromatic ring.[4][5][6] Conjugation tends to lower the frequency compared to aliphatic nitro compounds.[4][5]

  • Symmetric NO₂ Stretch (νₛ): A second strong absorption is anticipated in the 1360-1290 cm⁻¹ range.[4][5][6] The presence of this pair of strong bands is a powerful diagnostic indicator for the nitro group.[7]

  • C-N Stretch (ν(C-N)): The stretching of the bond connecting the nitro group to the pyridine ring typically appears as a medium intensity peak in the 890-835 cm⁻¹ range.[4]

The Isopropoxy Group: Ether and Aliphatic Signatures

The isopropoxy group contributes both ether (C-O-C) and aliphatic (C-H) vibrations.

  • C-O-C Stretch: Ethers are characterized by a strong C-O stretching vibration in the fingerprint region, typically between 1300-1000 cm⁻¹ .[8] For an alkyl-aryl ether like this, a strong band is expected around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

  • Aliphatic C-H Stretch: The methyl (CH₃) and methine (CH) groups of the isopropoxy substituent will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2985-2850 cm⁻¹ range.

  • Aliphatic C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the isopropyl group are expected around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ . The latter can sometimes appear as a doublet, characteristic of a gem-dimethyl group.

The Substituted Pyridine Ring

The vibrations of the pyridine ring are analogous to a substituted benzene ring but are influenced by the nitrogen heteroatom and the electron-withdrawing effects of the nitro and chloro substituents.

  • Aromatic C-H Stretch: A weak to medium absorption is expected above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .[4][9]

  • Ring C=C and C=N Stretches: The pyridine ring itself gives rise to a series of skeletal vibrations.[10] These typically appear as medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][9]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are characteristic of the C-H out-of-plane bending modes.[4] The exact position is highly diagnostic of the ring's substitution pattern.

  • C-Cl Stretch: The carbon-chlorine stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹ . This band can sometimes be weak and difficult to assign definitively without comparative spectra.

Predicted FTIR Spectrum Summary

The following table summarizes the expected key absorption bands, their vibrational modes, and characteristic intensities for 6-Chloro-2-isopropoxy-3-nitropyridine.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000WeakAromatic C-H StretchPyridine Ring
2985-2850MediumAliphatic C-H Stretch (CH, CH₃)Isopropoxy Group
1600-1585MediumAromatic C=C and C=N Ring StretchPyridine Ring
1550-1475 Strong Asymmetric NO₂ Stretch Nitro Group
1500-1400MediumAromatic C=C and C=N Ring StretchPyridine Ring
1470-1450MediumAliphatic C-H BendIsopropoxy Group
1360-1290 Strong Symmetric NO₂ Stretch Nitro Group
~1250StrongAsymmetric C-O-C Ether StretchIsopropoxy Group
~1040MediumSymmetric C-O-C Ether StretchIsopropoxy Group
890-835MediumC-N StretchNitro Group
900-675StrongAromatic C-H Out-of-Plane BendPyridine Ring
800-600Weak-MedC-Cl StretchChloro Group

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

To ensure trustworthy and reproducible data, Attenuated Total Reflectance (ATR) is the preferred technique for solid samples, requiring minimal preparation.[11]

Causality Behind Choices:

  • ATR vs. KBr Pellet: ATR is chosen for its speed, ease of use, and elimination of the laborious, moisture-sensitive KBr pellet pressing process.[11][12] This minimizes sample preparation artifacts.

  • Background Scan: A background spectrum is collected immediately before the sample scan to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, which absorb strongly in the mid-IR region.[13]

  • Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be meticulously cleaned before and after each measurement to prevent cross-contamination and ensure spectral purity.[12][14] Isopropanol is a common and effective solvent for this purpose.[15]

  • Applying Pressure: For solid samples, applying consistent pressure with an anvil ensures good optical contact between the sample and the ATR crystal, which is critical for obtaining a high-quality spectrum.[12][15]

Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.

A Comparative Perspective: FTIR vs. Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation relies on complementary techniques.[16][17][18]

TechniqueInformation ProvidedSpeed & CostSample RequirementsPrimary Role in Analysis
FTIR Spectroscopy Presence of functional groups (NO₂, C-O-C, C=N, C-Cl). Provides a molecular "fingerprint".[17]Very fast (1-2 min/sample), relatively low cost.Small amount of solid or liquid, non-destructive.Rapid confirmation of key structural motifs and identity verification against a known standard.
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity and chemical environment. Shows the carbon-hydrogen framework, number of unique protons/carbons.[16][17]Slower (minutes to hours), higher instrument cost.Requires sample to be dissolved in a deuterated solvent.Unambiguous determination of the complete molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Provides the molecular formula (with high resolution MS).[16][17]Fast, wide range of costs depending on resolution/source.Very small sample amount, destructive.Confirms molecular mass and provides clues to structural components through fragmentation.

Expert Insight: FTIR, NMR, and MS are not competitors but rather partners in structural analysis. An efficient workflow often begins with FTIR for a quick check of the expected functional groups. For 6-Chloro-2-isopropoxy-3-nitropyridine, a successful synthesis would be rapidly indicated by the appearance of the strong, characteristic NO₂ and C-O-C ether bands. Following this confirmation, NMR would be employed to definitively prove the precise arrangement of the substituents on the pyridine ring and confirm the isopropyl structure. Finally, high-resolution MS would provide the exact molecular weight, confirming the elemental composition (C₈H₉ClN₂O₃) and adding the final layer of certainty to the structural assignment.[2]

Conclusion

FTIR spectroscopy is an indispensable, first-line analytical technique for the characterization of 6-Chloro-2-isopropoxy-3-nitropyridine. Its ability to rapidly and non-destructively identify the critical nitro and ether functional groups provides immediate and valuable feedback in a research or quality control setting. The characteristic pair of strong absorption bands for the nitro group and the prominent C-O-C stretch of the ether group serve as a reliable spectral fingerprint. When used in a logical workflow alongside NMR and Mass Spectrometry, FTIR provides a foundational piece of the puzzle, enabling scientists to confirm molecular identity with speed, confidence, and scientific rigor.

References

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]

  • Green Approaches for Efficient Functional Group Analysis of Organic Compounds. Journal of Chemical Education - ACS Publications. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine. [No Source Found].
  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

  • Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Study Mind. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • Tips for ATR Sampling. Gammadata. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

  • Experimental and simulated IR spectra of 2-chloro-50nitro pyridine. ResearchGate. [Link]

  • Diisopropyl Ether | C6H14O | CID 7914. PubChem - NIH. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Diisopropyl ether. NIST WebBook - National Institute of Standards and Technology. [Link]

  • Isopropyl ether - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. PubMed. [Link]

  • FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. CORE. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. [No Source Found].
  • FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. ResearchGate. [Link]

  • 6-Chloro-2-isopropoxy-3-nitropyridine. Hoffman Fine Chemicals. [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)

Sources

Validation

Technical Comparison: Reactivity Profiles of 2-Isopropoxy vs. 2-Methoxy-6-chloro-3-nitropyridines

Executive Summary This guide provides an in-depth technical comparison between 6-Chloro-2-isopropoxy-3-nitropyridine (Product A) and its methoxy analog (Product B). While both serve as electrophilic scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 6-Chloro-2-isopropoxy-3-nitropyridine (Product A) and its methoxy analog (Product B). While both serve as electrophilic scaffolds in medicinal chemistry—particularly for kinase inhibitors—their utility diverges significantly in acid stability , solubility , and reaction kinetics .

The isopropoxy group acts as a "labile mask" for the 2-pyridone tautomer and enhances lipophilicity, whereas the methoxy group is a robust, stable substituent that maximizes electronic activation of the ring.

Structural & Electronic Analysis

The reactivity difference stems from the steric and electronic interplay between the C2-alkoxy group and the C3-nitro group.

Comparative Properties Table
Feature2-Isopropoxy Analog (

)
2-Methoxy Analog (

)
Steric Bulk High (Secondary Carbon)Low (Primary Carbon)
Electronic Effect

(Stronger),


(Weaker),

C3-Nitro Conformation Twisted (Steric Inhibition of Resonance)Planar (Maximal Conjugation)
C6-Electrophilicity ModerateHigh
Acid Stability Low (Cleaves to Pyridone)High (Stable Ether)
Lipophilicity (LogP) Higher (Better organic solubility)Lower
Steric Inhibition of Resonance (SIR)

In the methoxy analog , the small methyl group allows the C3-nitro group to remain coplanar with the pyridine ring. This maximizes the resonance electron-withdrawing effect (


), significantly activating the C6 position for nucleophilic attack.

In the isopropoxy analog , the bulky isopropyl group creates steric repulsion with the adjacent nitro group. This forces the nitro group to twist out of the aromatic plane, reducing its orbital overlap with the


-system. Consequently, the isopropoxy analog is kinetically slower  in 

reactions at C6 compared to the methoxy analog.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Both molecules undergo


 at the C6 position, displacing the chlorine atom. The C2-alkoxy group directs the regioselectivity of the precursor synthesis but acts as a bystander during C6 functionalization.
Mechanism & Regioselectivity

The reaction proceeds via an addition-elimination mechanism forming a Meisenheimer complex.

  • Leaving Group: Chloride at C6.

  • Activating Group: Nitro at C3 (Para to C6).

  • Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

Experimental Observation
  • Methoxy Analog: Reacts rapidly at room temperature or mild heating (

    
    ).
    
  • Isopropoxy Analog: Often requires elevated temperatures (

    
    ) or stronger bases due to the reduced activation from the twisted nitro group.
    
Diagram: Reactivity Pathways

ReactivityPathways SM 2,6-Dichloro-3-nitropyridine IsoPr 6-Chloro-2-isopropoxy-3-nitropyridine (Bulky, Twisted NO2) SM->IsoPr iPrOH, NaH (C2 Selective) Methoxy 6-Chloro-2-methoxy-3-nitropyridine (Planar NO2, Highly Reactive) SM->Methoxy MeOH, NaH (C2 Selective) ProdA Product A (C6-Substituted) (Latent Pyridone) IsoPr->ProdA Amine (HNR2) SNAr @ C6 (Slower) Pyridone 2-Pyridone Derivative (Post-Cleavage) ProdA->Pyridone Acid (TFA/HCl) Deprotection ProdB Product B (C6-Substituted) (Stable Ether) Methoxy->ProdB Amine (HNR2) SNAr @ C6 (Faster) ProdB->Pyridone BBr3 (Harsh) Difficult Cleavage

Caption: Divergent synthesis and reactivity pathways. Note the "Acid Deprotection" shortcut available only to the isopropoxy analog.

The "Switch": Ether Cleavage & Deprotection[1][4][5]

This is the most critical practical differentiator.

Isopropoxy: The "Masked" Pyridone

The isopropyl ether is acid-labile. It can be cleaved under mild-to-moderate acidic conditions to generate the 2-hydroxy-3-nitropyridine (which exists as the 2-pyridone tautomer).

  • Mechanism: Protonation of the ether oxygen followed by

    
     (loss of stable isopropyl cation) or 
    
    
    
    attack by the nucleophile (e.g.,
    
    
    ).[1][2]
  • Utility: Allows the synthesis of complex pyridones that would otherwise be insoluble or unreactive if the free OH/NH lactam were present during the sequence.

Methoxy: The Stable Substituent

The methyl ether is robust. Cleavage typically requires:

  • Strong Lewis acids (e.g.,

    
     in DCM at 
    
    
    
    ).
  • High temperature nucleophilic demethylation (e.g., LiCl in DMF at

    
    ).
    
  • Utility: Best when the final drug candidate requires the methoxy group to remain intact for H-bonding or metabolic stability.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine

Regioselective


 at C2.
  • Setup: Charge a dry 3-neck flask with 2,6-dichloro-3-nitropyridine (1.0 equiv) and anhydrous THF (0.5 M). Cool to

    
    .
    
  • Reagent Prep: In a separate vial, generate sodium isopropoxide by treating isopropanol (1.1 equiv) with NaH (1.1 equiv, 60% dispersion) in THF. Stir until evolution of

    
     ceases.
    
  • Addition: Dropwise add the alkoxide solution to the pyridine solution at

    
     over 30 mins. Note: Slow addition prevents bis-substitution.
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/LCMS.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). The C2-isomer is typically the major product (Regioselectivity > 95:5).

Protocol B: Comparative C6-Displacement (General Procedure)

To test reactivity difference.

  • Dissolve the substrate (Methoxy or Isopropoxy analog, 1.0 equiv) in DMF or Acetonitrile .

  • Add Nucleophile (e.g., Morpholine, 1.2 equiv) and Base (DIPEA, 2.0 equiv).

  • Kinetics Check:

    • Methoxy Analog: Stir at RT.[3] Reaction typically complete in < 1 hour.

    • Isopropoxy Analog: Stir at RT.[3] Reaction may require 4-6 hours or heating to

      
       for completion.
      

References

  • Regioselectivity in Nitropyridines

    • Title: Regioselective nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine.
    • Source: Tetrahedron Letters, 2010.
    • URL: [Link]

  • Steric Inhibition of Resonance

    • Title: Steric inhibition of resonance: a revision and quantitative estim
    • Source: Chemistry - A European Journal, 2000.
    • URL: [Link][4]

  • Ether Cleavage Mechanisms

    • Title: Reactions of Ethers - Acidic Cleavage.
    • Source: Chemistry LibreTexts.
    • URL: [Link]

  • Pyridine Reactivity Reviews

    • Title: Nucleophilic Arom
    • Source: Master Organic Chemistry.
    • URL: [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 6-Chloro-2-isopropoxy-3-nitropyridine Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount to ensure the integ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Chloro-2-isopropoxy-3-nitropyridine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical scrutiny to confirm its identity and purity. This guide provides a comprehensive comparison of the reference standards and analytical methodologies for the characterization of this critical intermediate.

The Imperative of Rigorous Characterization

6-Chloro-2-isopropoxy-3-nitropyridine (C₈H₉ClN₂O₃, M.W.: 216.62 g/mol , CAS: 186413-77-4) is a substituted nitropyridine derivative frequently employed in medicinal chemistry.[1][2] The presence of chloro, isopropoxy, and nitro functional groups on the pyridine ring offers multiple avenues for synthetic transformations. However, these same reactive sites can also lead to the formation of isomeric and process-related impurities. Therefore, the unequivocal confirmation of the compound's structure and the quantification of its purity are non-negotiable steps in quality control.

Commercially Available Reference Standards: A Baseline for Comparison

Several chemical suppliers offer 6-Chloro-2-isopropoxy-3-nitropyridine as a reference standard. While the availability is a positive aspect for researchers, it is crucial to consider the specified purity and the extent of characterization data provided by the vendor.

Supplier TypeTypical PurityMelting Point (°C)Characterization Data Provided
Research Chemical Suppliers≥95%67-70Often limited to basic properties like molecular formula and weight. Full spectral data may not be readily available.[1][3]
Speciality Chemistry ServicesCustom SynthesisProject DependentComprehensive characterization package typically available upon request, including NMR, MS, and HPLC.

The onus often falls on the end-user to perform comprehensive in-house characterization to verify the identity and purity of the purchased material, especially for critical applications in drug development.

Orthogonal Analytical Techniques for Unambiguous Characterization

A multi-technique, or orthogonal, approach is essential for the robust characterization of 6-Chloro-2-isopropoxy-3-nitropyridine. This ensures that different chemical and physical properties are probed, providing a comprehensive and reliable assessment of the material. The characterization of a closely related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, serves as an excellent blueprint for the analytical workflow, employing a suite of spectroscopic and chromatographic techniques.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-Chloro-2-isopropoxy-3-nitropyridine.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For 6-Chloro-2-isopropoxy-3-nitropyridine, the expected signals would be:

  • A doublet for the proton on the pyridine ring adjacent to the nitro group.

  • A doublet for the proton on the pyridine ring adjacent to the chlorine atom.

  • A septet for the methine proton of the isopropoxy group.

  • A doublet for the six methyl protons of the isopropoxy group.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. For 6-Chloro-2-isopropoxy-3-nitropyridine, eight distinct signals are expected in the ¹³C NMR spectrum.

2D NMR Techniques (COSY, HSQC, HMBC): These advanced NMR experiments are invaluable for confirming the connectivity of protons and carbons, providing definitive structural assignment.

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the 6-Chloro-2-isopropoxy-3-nitropyridine reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the structure.

Comparative Data: ¹H NMR of a Methoxy Analogue

To illustrate the expected spectral features, the ¹H NMR data for the closely related 6-Chloro-2-methoxy-3-nitropyridine can be considered. The key difference would be the signals for the alkoxy group.

CompoundPyridine Ring Protons (ppm)Alkoxy Group Protons (ppm)
6-Chloro-2-methoxy-3-nitropyridine~7.5-8.5 (two doublets)~4.0 (singlet, 3H)
6-Chloro-2-isopropoxy-3-nitropyridine (Expected) ~7.5-8.5 (two doublets) ~5.4 (septet, 1H), ~1.4 (doublet, 6H)

Workflow for NMR-Based Structural Confirmation

NMR Workflow cluster_0 Data Acquisition cluster_1 Data Analysis 1H_NMR 1H NMR Signal_Assignment Assign Proton and Carbon Signals 1H_NMR->Signal_Assignment 13C_NMR 13C NMR 13C_NMR->Signal_Assignment 2D_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity_Analysis Analyze J-coupling and Cross-peaks 2D_NMR->Connectivity_Analysis Structure_Confirmation Confirm Molecular Structure Signal_Assignment->Structure_Confirmation Connectivity_Analysis->Structure_Confirmation Sample Sample Sample->1H_NMR Sample->13C_NMR Sample->2D_NMR

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for confirming the molecular weight of 6-Chloro-2-isopropoxy-3-nitropyridine and providing valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide a highly accurate mass measurement, allowing for the determination of the elemental composition.[4] For C₈H₉ClN₂O₃, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 217.0323.

Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the molecule. Expected fragmentation would involve the loss of the isopropoxy group, the nitro group, and potentially the chlorine atom, providing further confirmation of the structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI). Acquire the mass spectrum in full scan mode.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the theoretical exact mass. Analyze the fragmentation pattern to identify characteristic fragment ions.

Expected Fragmentation Pathway

MS Fragmentation M [C8H9ClN2O3+H]+ m/z ~217 F1 Loss of C3H7 (isopropyl group) M->F1 -43 F2 Loss of NO2 (nitro group) M->F2 -46 F3 Loss of C3H6 (propene) M->F3 -42

Caption: Simplified expected fragmentation pathway in MS.

Chromatographic Techniques: Assessing Purity

Chromatography is the cornerstone of purity assessment, separating the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for determining the purity of pharmaceutical intermediates. A validated HPLC method can separate 6-Chloro-2-isopropoxy-3-nitropyridine from starting materials, by-products, and degradation products. Purity is typically determined by the area percentage of the main peak. For a high-quality reference standard, a purity of >99% is often expected.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity analysis.[5]

Experimental Protocol: HPLC Purity Analysis

  • Method Development: Develop a suitable HPLC method, optimizing the column, mobile phase, flow rate, and detector wavelength. A reverse-phase C18 column is often a good starting point.

  • Sample Preparation: Prepare a solution of the reference standard of a known concentration in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Conclusion: A Multi-Faceted Approach to Quality Assurance

The characterization of 6-Chloro-2-isopropoxy-3-nitropyridine reference standards demands a meticulous and multi-faceted analytical approach. While commercial suppliers provide a starting point, in-house verification of identity and purity is critical for ensuring the quality and reliability of this important pharmaceutical intermediate. A combination of advanced spectroscopic techniques like NMR and mass spectrometry for structural confirmation, coupled with robust chromatographic methods for purity assessment, forms the bedrock of a comprehensive quality control strategy. By adhering to these rigorous analytical principles, researchers and drug development professionals can proceed with confidence in the integrity of their synthetic pathways and the quality of their final products.

References

  • Grebien, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Hoffman Fine Chemicals. CAS RN 186413-77-4 | 6-Chloro-2-isopropoxy-3-nitropyridine. [Link]

  • University of Wisconsin-Madison. Spectroscopy Infrared Spectra. [Link]

  • PubChem. 6-Chloro-2-methoxy-3-nitropyridine. [Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 6-Chloro-2-isopropoxy-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is not merely a procedural step but a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. The purity and composition of an intermediate like 6-Chloro-2-isopropoxy-3-nitropyridine directly influence the quality and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth comparison of the elemental analysis of 6-Chloro-2-isopropoxy-3-nitropyridine, offering both theoretical data and a practical framework for its experimental determination.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This provides a pristine benchmark against which all experimental results are measured.

  • Molecular Formula: C₈H₉ClN₂O₃[3]

  • Molecular Weight: 216.62 g/mol [3]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal MassPercentage (%)
CarbonC12.011896.08844.36%
HydrogenH1.00899.0724.19%
ChlorineCl35.453135.45316.37%
NitrogenN14.007228.01412.93%
OxygenO15.999347.99722.16%
Total 216.624 100.00%

Table 1: Theoretical Elemental Composition of 6-Chloro-2-isopropoxy-3-nitropyridine.

This theoretical data represents a perfectly pure, anhydrous sample. In practice, experimental values will deviate, and the magnitude of this deviation is a critical indicator of sample purity.

Experimental Determination: Combustion Analysis

Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of a pure organic compound.[4][5] The technique is robust, precise, and relies on the complete combustion of the sample to convert the elements into simple, quantifiable gases.

Causality Behind the Method

The choice of combustion analysis is predicated on its ability to provide a direct, quantitative measure of the core organic elements (C, H, N).[6] The underlying principle is the stoichiometric conversion of the sample into CO₂, H₂O, and N₂ (or its oxides, which are then reduced to N₂). By precisely measuring the mass of these resulting gases, one can back-calculate the mass fractions of the elements in the original sample.[6] This method is foundational in analytical chemistry for establishing the empirical formula of a compound.[4][6]

Experimental Workflow: A Self-Validating System

To ensure trustworthiness, the analytical procedure must be validated.[7][8] This involves a pre-approved protocol that includes system suitability tests and calibration with a certified reference material.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis (CHN Analyzer) cluster_cal Calibration & Validation cluster_data Data Processing s1 Homogenize & Dry Sample (Vacuum oven, 40°C) s2 Weigh Sample Accurately (1-3 mg, microbalance) s1->s2 s3 Encapsulate in Tin Foil s2->s3 a1 System Purge (Inert Gas, He) s3->a1 s4 Prepare Certified Standard (e.g., Acetanilide) a2 Combustion Furnace (~950°C, O₂ excess) a1->a2 a3 Reduction Tube (e.g., Copper) a2->a3 a4 Gas Separation (Chromatographic Column) a3->a4 a5 Detection (TCD) a4->a5 d1 Integrate Peak Areas a5->d1 c1 Analyze Standard c2 Generate Calibration Factor c1->c2 c3 System Suitability Test (SST) (Check vs. known values) c2->c3 c3->s3 Proceed if SST Passes d2 Calculate %C, %H, %N (Using Calibration Factor) d1->d2 d3 Report Results d2->d3

Workflow for Elemental Analysis via Combustion.
Detailed Protocol for Combustion Analysis
  • Instrument Preparation & Calibration:

    • Ensure the CHN analyzer is leak-tight and the combustion and reduction furnaces have reached their set temperatures (typically ~950°C and ~650°C, respectively).[4][6]

    • Calibrate the instrument using a certified organic standard, such as acetanilide. This step is crucial for establishing a valid response factor for the thermal conductivity detector (TCD). The results for the standard must fall within the certified acceptance criteria before proceeding.

  • Sample Preparation:

    • The sample must be homogenous and thoroughly dried to remove residual solvents and moisture, which would artificially inflate hydrogen and oxygen percentages.

    • Accurately weigh 1-3 mg of 6-Chloro-2-isopropoxy-3-nitropyridine into a tin capsule using a calibrated microbalance.

    • Securely crimp the capsule to ensure no sample is lost and that combustion is contained.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace via the autosampler.

    • The sample is combusted in an excess of pure oxygen. The resulting gases (CO₂, H₂O, NOx, and Cl-containing species) are swept by a helium carrier gas through a reduction tube (containing elemental copper) to convert NOx to N₂.

    • The gas mixture is then passed through a chromatographic column to separate CO₂, H₂O, and N₂.

    • The separated gases are quantified by a thermal conductivity detector (TCD).

  • Data Calculation:

    • The instrument's software integrates the detector signals and uses the previously determined calibration factor to calculate the percentage of C, H, and N in the sample.

    • The percentage of Chlorine is typically determined by other methods, such as titration or ion chromatography. Oxygen is usually calculated by difference after all other elements have been quantified.

Comparative Analysis: Interpreting the Data

The ultimate goal is to compare the experimental results with the theoretical values. The acceptable tolerance for deviation is typically within ±0.4% of the theoretical value, a standard often cited in pharmaceutical analysis.

ElementTheoretical %Experimental Result (Batch A)DeviationInterpretation
Carbon (C)44.36%44.21%-0.15%Within acceptable limits.
Hydrogen (H)4.19%4.25%+0.06%Within acceptable limits.
Nitrogen (N)12.93%12.85%-0.08%Within acceptable limits.

Table 2: Hypothetical Experimental Data vs. Theoretical Composition.

A close correlation between experimental and theoretical values, as shown in Batch A, provides strong evidence for the compound's identity and high purity.

G cluster_input Inputs cluster_analysis Analysis cluster_output Conclusion theoretical Theoretical Composition compare Compare Values (Deviation < 0.4%) theoretical->compare experimental Experimental Data (%C, %H, %N) experimental->compare purity High Purity & Identity Confirmed compare->purity Match impurity Impurity or Structural Issue compare->impurity Mismatch

Logical Flow from Data to Purity Conclusion.

Comparison with Alternative Nitropyridine Derivatives

To put the data into context, it is useful to compare the elemental composition of 6-Chloro-2-isopropoxy-3-nitropyridine with other structurally related compounds. This highlights how small changes in molecular structure significantly alter the elemental percentages, reinforcing why elemental analysis is a powerful tool for identity confirmation.

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen% Chlorine
6-Chloro-2-isopropoxy-3-nitropyridine C₈H₉ClN₂O₃ 44.36% 4.19% 12.93% 16.37%
6-Chloro-2-methoxy-3-nitropyridine[9]C₆H₅ClN₂O₃38.21%2.67%14.85%18.79%
2-Chloro-5-isopropoxy-3-nitropyridine[10]C₈H₉ClN₂O₃44.36%4.19%12.93%16.37%
6-Chloro-2-cyano-3-nitropyridine[11]C₆H₂ClN₃O₂39.26%1.10%22.89%19.31%

Table 3: Comparative Elemental Composition of Nitropyridine Derivatives.

This table demonstrates that even isomers like 6-Chloro-2-isopropoxy-3-nitropyridine and 2-Chloro-5-isopropoxy-3-nitropyridine have identical elemental compositions, meaning this analysis alone cannot distinguish between them.[10] However, it can clearly differentiate them from analogues with different alkyl groups (methoxy vs. isopropoxy) or functional groups (cyano vs. isopropoxy), which show distinct elemental percentages.[9][11] This underscores the importance of using elemental analysis in conjunction with other spectroscopic methods (like NMR or MS) for unambiguous structure elucidation.[1][12]

Conclusion

Elemental analysis is an indispensable quality control tool in drug development. For a critical intermediate like 6-Chloro-2-isopropoxy-3-nitropyridine, it serves as a primary method for verifying identity and assessing purity. A rigorous, well-calibrated combustion analysis provides precise and reliable data. When the experimental results align closely with the theoretical composition, it establishes a high degree of confidence in the material's quality, which is essential for ensuring the integrity of the subsequent API synthesis and the safety of the final pharmaceutical product.

References

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  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates? [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

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  • CAS Common Chemistry. Dicyandiamide. [Link]

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